Tepotinib Hydrochloride
Description
See also: Tepotinib (has active moiety).
Structure
3D Structure of Parent
Properties
CAS No. |
1234780-14-3 |
|---|---|
Molecular Formula |
C29H31ClN6O3 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2 |
InChI Key |
KZVOMLRKFJUTLK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Tepotinib Hydrochloride in MET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of tepotinib hydrochloride, a potent and highly selective MET inhibitor, in cancers driven by MET alterations.
Introduction to MET Signaling and its Dysregulation in Cancer
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including proliferation, motility, migration, and invasion.[1] Upon binding its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[2][3] This activation triggers the recruitment of downstream signaling proteins and the subsequent activation of several intracellular pathways, primarily the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for cell growth and survival.[4][5]
In various cancers, aberrant activation of the MET signaling pathway can drive tumorigenesis, promote aggressive tumor behavior, and lead to poor clinical prognosis.[2][5] This dysregulation can occur through several mechanisms, including MET gene amplification, overexpression, and mutations.[6] A key oncogenic alteration is the skipping of exon 14 in the MET gene (METex14 skipping), which results from mutations in the splice sites flanking this exon.[7][8] This genetic aberration leads to the deletion of the juxtamembrane domain of the MET receptor, a region critical for its negative regulation.[8][9] Specifically, the loss of the CBL E3 ubiquitin ligase binding site within this domain impairs receptor ubiquitination and degradation, leading to sustained MET signaling and oncogenic activity.[10][11]
This compound: A Highly Selective MET Inhibitor
Tepotinib is an orally bioavailable, potent, and highly selective, ATP-competitive, small-molecule inhibitor of the MET receptor tyrosine kinase.[6][12] It is classified as a type Ib inhibitor, binding to the MET kinase domain in a U-shaped conformation.[6] This specific binding mode allows tepotinib to effectively block MET autophosphorylation and subsequent activation of downstream signaling pathways.[6][12]
Biochemical Potency and Selectivity
Tepotinib demonstrates potent and selective inhibition of MET kinase activity in biochemical assays.
| Parameter | Value | Assay Type | Reference(s) |
| IC50 (MET Kinase Activity) | 1.7 nM, 1.8 nM | Biochemical flash-plate assay | [6] |
| Selectivity | >1,000-fold for MET over 236 of 241 other kinases | Kinase panel screening | [13] |
Inhibition of Cellular MET Signaling
In cellular assays, tepotinib effectively inhibits both HGF-dependent and -independent MET phosphorylation, leading to the suppression of downstream signaling cascades.
| Cell Line | MET Alteration | IC50 (Cell Viability) | Reference(s) |
| MKN-45 | MET amplification | 6 nM | [6] |
| SNU-5 | MET amplification | Not specified, but sensitive | [14] |
| Hs746T | MET exon 14 skipping | Not specified, but sensitive | [15] |
| EBC-1 | MET amplification | Not specified, but sensitive | [15] |
Mechanism of Action in MET Exon 14 Skipping NSCLC
Tepotinib is particularly effective in non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations. By directly inhibiting the constitutively active MET receptor, tepotinib effectively abrogates the oncogenic signaling that drives tumor growth and survival in this patient population.[10][16]
Clinical Efficacy in METex14 Skipping NSCLC: The VISION Study
The pivotal Phase II VISION study evaluated the efficacy and safety of tepotinib in patients with advanced NSCLC harboring METex14 skipping alterations. The study demonstrated robust and durable clinical activity.
| Endpoint | Treatment-Naïve Patients (n=164) | Previously Treated Patients (n=149) | Overall Population (N=313) | Reference(s) |
| Objective Response Rate (ORR) | 57.3% (95% CI, 49.4-65.0) | 45.0% (95% CI, 36.8-53.3) | 51.4% (95% CI, 45.8-57.1) | [4] |
| Median Duration of Response (mDOR) | 46.4 months (95% CI, 13.8-NE) | 12.6 months (95% CI, 9.5-18.5) | 18.0 months (95% CI, 12.4-46.4) | [4] |
| Median Progression-Free Survival (mPFS) | Not Reported | Not Reported | 11.2 months (95% CI, 9.5-13.8) | [17] |
| Median Overall Survival (mOS) | Not Reported | Not Reported | 19.6 months (95% CI, 16.2-22.9) | [17] |
NE: Not Estimable
Detailed Experimental Protocols
Biochemical MET Kinase Inhibition Assay (Flash-Plate Assay)
This assay quantifies the ability of a compound to inhibit the kinase activity of the MET receptor in a biochemical setting.
Methodology:
-
Reagents:
-
His6-tagged recombinant human MET kinase domain (amino acid residues 974-end).[7]
-
[γ-33P]-labeled ATP.[7]
-
Biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr, 6:2:5:1).[7]
-
Assay Buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgCl2).[8]
-
Stop Solution (e.g., 50 mM EDTA).[8]
-
Scintillation Proximity Assay (SPA) beads (streptavidin-coated).[6]
-
-
Procedure:
-
The MET kinase, peptide substrate, and varying concentrations of tepotinib are incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of [γ-33P]-ATP and allowed to proceed for a defined period (e.g., 30 minutes at 30°C).[8]
-
The reaction is terminated by the addition of the stop solution.
-
Streptavidin-coated SPA beads are added to the wells to capture the biotinylated, phosphorylated substrate.
-
The plate is read in a scintillation counter to measure the amount of 33P incorporated into the substrate.
-
-
Data Analysis:
-
The IC50 value, the concentration of tepotinib that inhibits 50% of MET kinase activity, is calculated from the dose-response curve.
-
Cell Viability Assay (MTT/MTS/Resazurin)
This assay determines the effect of tepotinib on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[19]
-
The cells are then treated with a range of concentrations of tepotinib or a vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), a viability reagent (MTT, MTS, or resazurin) is added to each well.[19]
-
The plates are incubated for a further period to allow for the conversion of the reagent by metabolically active cells.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of tepotinib that reduces cell viability by 50%, is determined from the dose-response curve.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of tepotinib in a living organism.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
-
Tumor Implantation:
-
Treatment:
-
Tumor Measurement and Analysis:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-MET).
-
-
Data Analysis:
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Detection of MET Exon 14 Skipping
Accurate identification of patients with METex14 skipping is crucial for targeted therapy with tepotinib.
Methodology (RT-PCR):
-
RNA Extraction:
-
Total RNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or liquid biopsy samples.[3]
-
-
Reverse Transcription:
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
-
PCR Amplification:
-
PCR is performed using primers that flank exon 14 of the MET gene.
-
-
Analysis:
Conclusion
This compound is a highly potent and selective MET inhibitor that effectively targets the dysregulated MET signaling pathway in cancers harboring MET alterations, particularly MET exon 14 skipping mutations. Its mechanism of action involves the direct inhibition of MET kinase activity, leading to the suppression of downstream oncogenic signaling and subsequent inhibition of tumor growth and survival. The robust clinical efficacy demonstrated in the VISION study underscores the therapeutic potential of tepotinib as a targeted therapy for patients with MET-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of MET-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. revvity.com [revvity.com]
- 3. Cost-Efficient and Easy to Perform PCR-Based Assay to Identify Met Exon 14 Skipping in Formalin-Fixed Paraffin-Embedded (FFPE) Non-Small Cell Lung Cancer (NSCLC) Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. researchgate.net [researchgate.net]
- 10. asuragen.com [asuragen.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cellosaurus cell line SNU-5 (CVCL_0078) [cellosaurus.org]
- 15. revvity.com [revvity.com]
- 16. Detection of MET Exon 14 Skipping Alterations in Lung Cancer Clinical Samples Using a PCR-Based Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Proteomics analysis of MKN45 cell line before and after treatment with Lavender aqueous extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Preclinical Pharmacodynamics of Tepotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of tepotinib, a highly selective and potent MET inhibitor. The information presented herein is curated from a range of preclinical studies and is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug development.
Core Mechanism of Action
Tepotinib is an orally bioavailable, ATP-competitive, type Ib inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations, MET amplification, or MET protein overexpression, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3] These alterations lead to constitutive activation of the MET receptor, promoting tumor cell proliferation, survival, invasion, and metastasis.[4]
Tepotinib selectively binds to the MET kinase domain, inhibiting its autophosphorylation and subsequently blocking downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and STAT pathways.[3][5] This targeted inhibition of MET signaling forms the basis of tepotinib's antitumor activity in preclinical models harboring MET alterations.
In Vitro Activity
Tepotinib has demonstrated potent and selective inhibitory activity against MET-driven cancer cell lines in various in vitro assays.
Table 1: In Vitro IC50 Values for Tepotinib
| Cell Line | Cancer Type | MET Alteration | IC50 (nmol/L) |
| Hs746T | Gastric Cancer | METex14 Skipping / MET Amplification | ~1.7 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols: In Vitro Assays
-
Objective: To determine the concentration-dependent inhibitory effect of tepotinib on the growth of cancer cell lines.
-
Method:
-
Cancer cell lines with known MET alterations (e.g., Hs746T) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of tepotinib or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Absorbance or fluorescence is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50) value.
-
-
Objective: To assess the inhibitory effect of tepotinib on MET receptor phosphorylation.
-
Method:
-
MET-dependent cancer cells are treated with various concentrations of tepotinib or vehicle control for a defined period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MET (p-MET) and total MET.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-MET band relative to the total MET band indicates the level of inhibition.
-
In Vivo Efficacy
Tepotinib has demonstrated significant, dose-dependent antitumor activity in a range of preclinical in vivo models, including cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs).
Table 2: In Vivo Antitumor Activity of Tepotinib in Xenograft Models
| Model Type | Cancer Type | MET Alteration | Tepotinib Dose (mg/kg/day) | Tumor Growth Inhibition/Regression |
| CDX (Hs746T) | Gastric Cancer | METex14 Skipping / MET Amplification | 3 | Effective tumor growth inhibition |
| CDX (Hs746T) | Gastric Cancer | METex14 Skipping / MET Amplification | 6 | Tumor regression |
| CDX (TPR-MET) | NIH-3T3 Fibroblasts | MET Fusion | 12.5 | Strong tumor growth inhibition |
| CDX (TPR-MET) | NIH-3T3 Fibroblasts | MET Fusion | 25 | Complete tumor regression in 4/8 mice |
| PDX (LU5349) | NSCLC Brain Metastasis | High MET Amplification | 125 | Mean tumor volume reduction of -84% |
| PDX (LU5406) | NSCLC Brain Metastasis | High MET Amplification | 125 | Mean tumor volume reduction of -63% |
Experimental Protocols: In Vivo Studies
-
Objective: To evaluate the antitumor efficacy of tepotinib in a subcutaneous tumor model.
-
Method:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of cancer cells (e.g., Hs746T).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Tepotinib is administered orally once daily at specified doses. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blot for p-MET).
-
-
Objective: To assess the efficacy of tepotinib against brain metastases.
-
Method:
-
Patient-derived xenograft (PDX) cells from NSCLC brain metastases (e.g., LU5349, LU5406) are orthotopically implanted into the brains of immunocompromised mice.[6]
-
Intracranial tumor growth is monitored using imaging techniques such as magnetic resonance imaging (MRI).[6]
-
Once tumors are established, mice are treated with tepotinib or vehicle control.[6]
-
Tumor response is assessed by longitudinal MRI scans.[6]
-
Signaling Pathways and Experimental Workflows
Diagram 1: MET Signaling Pathway and Inhibition by Tepotinib
Caption: MET signaling pathway and the mechanism of action of tepotinib.
Diagram 2: In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of tepotinib.
Diagram 3: In Vivo Xenograft Study Workflow
Caption: Workflow for in vivo xenograft studies with tepotinib.
Special Preclinical Models
Brain Metastasis Models
Tepotinib has shown the ability to penetrate the blood-brain barrier and exert antitumor activity in orthotopic brain metastasis models.[6] Preclinical studies in rats demonstrated that tepotinib achieves concentrations in the brain sufficient for intracranial target inhibition.[6] In orthotopic PDX models of NSCLC brain metastases with high MET amplification, tepotinib treatment resulted in significant tumor regression.[6]
EGFR TKI Resistance Models
MET amplification is a known mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[7] Preclinical studies have demonstrated that tepotinib, in combination with EGFR TKIs, can overcome this resistance.[7] In xenograft models with acquired resistance to EGFR TKIs driven by MET amplification, the combination of tepotinib and an EGFR TKI led to complete tumor regression, whereas either agent alone was less effective.[7]
Conclusion
The preclinical pharmacodynamics of tepotinib robustly demonstrate its potent and selective inhibition of the MET signaling pathway in cancer models with MET alterations. The consistent antitumor activity observed in both in vitro and in vivo models, including challenging settings such as brain metastases and EGFR TKI resistance, provides a strong rationale for its clinical development and use in patients with MET-driven malignancies. This technical guide summarizes the key preclinical findings that have underpinned the successful clinical translation of tepotinib as a targeted therapy.
References
- 1. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tepotinib [drugcentral.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. "Activity of tepotinib in brain metastases (BM): Preclinical models and" by S Viteri, J Mazieres et al. [digitalcommons.providence.org]
- 7. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tepotinib Hydrochloride: Solubility and Formulation for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and formulation of tepotinib hydrochloride for laboratory use. The following sections detail the physicochemical properties, solubility in various solvents, and protocols for preparing solutions for both in vitro and in vivo studies, facilitating the effective use of this potent and selective c-MET inhibitor in a research setting.
Physicochemical Properties of this compound
This compound is the salt form of tepotinib, an orally bioavailable inhibitor of the MET tyrosine kinase.[1][2] It is a white to off-white powder.[3] The molecular formula for this compound hydrate is C29H28N6O2·HCl·H2O, with a corresponding molecular weight of 547.05 g/mol .[3]
Solubility of this compound
The solubility of this compound has been characterized in a range of common laboratory solvents. The data, summarized in the table below, indicates good solubility in dimethyl sulfoxide (DMSO) and acidic aqueous solutions, with limited solubility in water and other organic solvents. It is important to note that for the free base form, tepotinib, solubility in water is reported as insoluble.[4]
| Solvent/Vehicle | Solubility (at 25°C unless otherwise specified) | Observations and Notes | Source(s) |
| Aqueous Solutions | |||
| Water | Very slightly soluble. One source indicates solubility of 17 mg/mL with warming. Another source states it is insoluble or <1 mg/mL. | The hydrochloride salt form may have slightly increased aqueous solubility compared to the free base. Warming may be required to achieve higher concentrations. Solubility is noted to decrease in the presence of chloride ions.[5] | [3][4] |
| Aqueous Hydrochloric Acid (25%) | Freely soluble | [3] | |
| Simulated Gastric Fluid | Practically insoluble | [5] | |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Soluble. Reported values range from ~5 mg/mL to 17 mg/mL (34.51 mM). One source specifies 8.75 mg/mL with ultrasonic warming to 60°C. | DMSO is a common solvent for preparing stock solutions for in vitro assays. Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6] | [3][4][6][7][8] |
| Ethanol | Slightly soluble. Reported as 6 mg/mL (12.18 mM). Another source indicates <1 mg/mL. | [3][4][7] | |
| Methanol | Slightly soluble | [3] | |
| 2-Propanol | Very slightly soluble | [3] | |
| Acetonitrile | Very slightly soluble | [3] | |
| Acetone | Practically insoluble | [3] | |
| Tetrahydrofuran | Practically insoluble | [3] | |
| In Vivo Formulations | |||
| 0.25% Aqueous Methocel | Used as a vehicle for oral administration in rat toxicity studies. | [3] | |
| 0.5% CMC-Na/saline water | 10 mg/mL (suspended solution, requires sonication) | A common vehicle for oral gavage in preclinical studies. | [8] |
| 5% DMSO + Corn Oil | 5 mg/mL | A clear solution can be prepared for in vivo administration. | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.62 mg/mL (clear solution) | A multi-component vehicle suitable for achieving a clear solution for injection. | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.62 mg/mL (clear solution) | Use of a cyclodextrin can enhance aqueous solubility. | [8] |
Experimental Protocols
Preparation of a this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro experiments such as cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound hydrate (547.05 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 5.47 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the desired volume of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[9]
Formulation of this compound for In Vivo Oral Administration (Suspension)
This protocol provides a method for preparing a suspension of this compound in a vehicle containing carboxymethylcellulose sodium (CMC-Na) for oral gavage in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile saline solution (0.9% NaCl)
-
Sterile tubes or beakers
-
Magnetic stirrer and stir bar or homogenizer
-
Calibrated balance
-
Graduated cylinders or pipettes
Procedure:
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. To do this, slowly add 0.5 g of CMC-Na to 100 mL of saline while stirring vigorously to prevent clumping. Continue stirring until the CMC-Na is fully dissolved.
-
Calculate and weigh this compound: Determine the required amount of this compound for your desired dosing concentration and volume.
-
Prepare the suspension: Add the weighed this compound powder to the appropriate volume of the 0.5% CMC-Na vehicle.
-
Homogenize: Stir the mixture continuously using a magnetic stirrer or homogenize to ensure a uniform suspension. Sonication may also be used to aid in creating a fine suspension.[8]
-
Administration: Administer the suspension to the animals immediately after preparation, ensuring continuous stirring or vortexing between doses to maintain uniformity.
Mechanism of Action and Signaling Pathway
Tepotinib is a highly selective and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[9][10] The binding of its ligand, hepatocyte growth factor (HGF), to c-MET triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT pathways, which are crucial for cell proliferation, survival, migration, and invasion.[9] Tepotinib effectively blocks this HGF-dependent signaling. Furthermore, in cancer cells with aberrant c-MET activation due to gene amplification or mutations (such as MET exon 14 skipping), tepotinib inhibits ligand-independent c-MET phosphorylation and downstream signaling.[9]
Experimental Workflow
The following diagram outlines a typical experimental workflow for utilizing this compound in a laboratory setting, from initial preparation to in vitro and in vivo evaluation.
References
- 1. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C29H31ClN6O3 | CID 46700774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage In Vitro Evaluation of Tepotinib Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the early-stage in vitro evaluation of tepotinib, a potent and highly selective MET kinase inhibitor. Tepotinib has demonstrated significant therapeutic potential in cancers with aberrant MET signaling, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[1][2] This document outlines the fundamental signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data to guide researchers in their preclinical assessment of tepotinib's efficacy.
Introduction to Tepotinib and its Mechanism of Action
Tepotinib is an orally bioavailable, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[3] The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Aberrant activation of this pathway, through mechanisms such as MET gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis in various cancers.[2][4]
Tepotinib is designed to specifically target and inhibit the kinase activity of MET, including its mutated variants.[1] By binding to the ATP-binding pocket of the MET kinase domain, tepotinib blocks its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[4][5] This inhibition ultimately leads to a reduction in tumor cell growth, proliferation, and migration.[1]
Quantitative Data: In Vitro Efficacy of Tepotinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of tepotinib in various cancer cell lines, demonstrating its potent and selective activity against MET-driven cancers.
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer | Amplification | 6 - 9 | [4][6] |
| SNU-620 | Gastric Cancer | Amplification | 9 | [4] |
| EBC-1 | Lung Cancer | Amplification | 9 | [6] |
| Hs746T | Gastric Cancer | MET exon 14 skipping | ~1-10 | [6] |
| A549 | Lung Cancer | HGF-dependent | 5.4 - 6 | [4][6] |
| NCI-H441 | Lung Cancer | HGF-dependent | ~0.1-1 | [6] |
| SNU-16 | Gastric Cancer | Non-MET dependent | 3000 | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to evaluate the efficacy of tepotinib.
Cell Viability Assay (MTS Assay)
This assay determines the effect of tepotinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MKN-45, EBC-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Tepotinib (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Tepotinib Treatment:
-
Prepare serial dilutions of tepotinib in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the tepotinib dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of tepotinib concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for MET Phosphorylation
This protocol details the detection of phosphorylated MET (p-MET) and total MET levels in cancer cells following tepotinib treatment to assess its target engagement.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Tepotinib
-
Hepatocyte Growth Factor (HGF) (for HGF-dependent cell lines)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-MET (Tyr1234/1235), rabbit anti-MET, and mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For HGF-dependent cell lines (e.g., A549), serum-starve the cells overnight.
-
Pre-treat cells with varying concentrations of tepotinib for 2-4 hours.
-
For HGF-dependent lines, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-MET 1:1000, anti-MET 1:1000, anti-β-actin 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize p-MET and MET levels to the β-actin loading control.
-
Wound Healing (Scratch) Assay
This assay evaluates the effect of tepotinib on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Tepotinib
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Tepotinib Treatment:
-
Add fresh medium containing different concentrations of tepotinib or vehicle control to the respective wells.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition. The formula is:
-
% Wound Closure = [ (Initial Wound Width - Wound Width at T) / Initial Wound Width ] * 100
-
-
Conclusion
The in vitro assays detailed in this guide provide a robust framework for the initial evaluation of tepotinib's efficacy. By systematically assessing its impact on cell viability, target phosphorylation, and cell migration, researchers can gain critical insights into its mechanism of action and preclinical potential. The provided protocols and quantitative data serve as a valuable resource for drug development professionals working on targeted cancer therapies. Consistent and reproducible experimental execution is paramount for generating high-quality data to inform further preclinical and clinical development of tepotinib and other MET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 3. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for Determining Tepotinib IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepotinib is a potent and highly selective mesenchymal-epithelial transition (MET) factor tyrosine kinase inhibitor.[1][2][3] Dysregulation of the MET signaling pathway, through mechanisms such as MET gene amplification or mutations leading to MET exon 14 skipping, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[4][5][6][7][8][9] Tepotinib inhibits MET phosphorylation and downstream signaling, thereby impeding tumor cell proliferation, growth, and migration.[1][10] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound and is essential for preclinical drug development and for understanding the sensitivity of different cancer cell lines to a specific inhibitor.
These application notes provide a detailed protocol for determining the IC50 of tepotinib in cancer cell lines, guidance on data presentation, and a visual representation of the experimental workflow and the targeted signaling pathway.
Data Presentation: Tepotinib IC50 Values
The following table summarizes the reported IC50 values of tepotinib in various cancer cell lines, reflecting its potent and specific activity against MET-driven cancers.
| Cell Line | Cancer Type | MET Alteration | Assay Type | IC50 (nM) |
| Hs746T | Gastric Cancer | MET Exon 14 Skipping, MET Amplification | MET Phosphorylation Inhibition | 2.5[1] |
| GTL-16 | Gastric Cancer | MET Amplification | MET Phosphorylation Inhibition | 2.9[1] |
| EBC-1 | Lung Cancer | MET Amplification | c-Met Phosphorylation Inhibition | 9[2] |
| A549 | Lung Cancer | Wild-type MET (HGF-induced) | c-Met Phosphorylation Inhibition | 6[2] |
| MKN-45 | Gastric Cancer | MET Amplification | Cell Viability | < 1[2] |
| NCI-H441 | Lung Cancer | Wild-type MET (HGF-induced) | Cell Migration Inhibition | ~0.1 (initial inhibition)[2] |
Experimental Protocols
Protocol for Determining Tepotinib IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps for determining the IC50 of tepotinib in a cancer cell line of interest.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., with known MET amplification or exon 14 skipping)
-
Tepotinib (EMD 1214063)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell Viability Assay Reagent (e.g., MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
-
Multichannel pipette
2. Cell Culture and Seeding:
-
Culture the selected cancer cell line in a T75 flask using standard sterile techniques until approximately 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. Tepotinib Preparation and Treatment:
-
Prepare a stock solution of tepotinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the tepotinib stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A typical 8-point dilution series might range from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest tepotinib concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared tepotinib dilutions and controls to the respective wells in triplicate.
-
Incubate the plate for an additional 72 hours (or a time point determined by cell doubling time) at 37°C and 5% CO2.
4. Cell Viability Assessment:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
5. Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each tepotinib concentration relative to the vehicle control (100% viability).
-
Percentage Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the tepotinib concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve using software such as GraphPad Prism or R.
-
The IC50 value is the concentration of tepotinib that results in a 50% reduction in cell viability, which can be interpolated from the fitted curve.
Mandatory Visualizations
MET Signaling Pathway
The following diagram illustrates the MET signaling pathway and the point of inhibition by tepotinib. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. Tepotinib acts as a kinase inhibitor, blocking the phosphorylation of MET and thereby inhibiting these downstream effects.
Caption: The MET signaling pathway and the inhibitory action of tepotinib.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of tepotinib.
Caption: Experimental workflow for determining the IC50 of tepotinib.
References
- 1. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tepotinib Shows Activity in Patients With NSCLC and MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 7. The Current Landscape for METex14 Skipping Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II study of tepotinib in patients with advanced solid cancers harboring MET exon 14 skipping mutations or amplification (KCSG AL19-17) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckgroup.com [merckgroup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tepotinib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of tepotinib, a selective MET inhibitor, in in vivo mouse xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of tepotinib.
Introduction
Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase.[1] Aberrant MET signaling, through mechanisms such as MET exon 14 skipping alterations or MET amplification, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3] Tepotinib inhibits MET phosphorylation, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for tumor cell proliferation, survival, and invasion.[4][5] Preclinical evaluation of tepotinib in mouse xenograft models is a critical step in understanding its antitumor activity and informing clinical development.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of tepotinib across different mouse xenograft models.
Table 1: Tepotinib Dosage and Efficacy in NSCLC Xenograft Models
| Cell Line | Mouse Strain | Dosage (mg/kg/day, oral) | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Reference |
| EBC-1 (MET amplified) | Nude | 5 | Not Specified | Delayed tumor growth | [3] |
| EBC-1 (MET amplified) | Nude | 15 | Not Specified | Tumor growth inhibition, with complete regressions in 7/10 animals | [1] |
| EBC-1 (MET amplified) | Nude | 25 | Not Specified | Complete regression in 10/10 animals | [1] |
| EBC-1 (MET amplified) | Nude | 125 | Not Specified | Complete tumor regression | [3] |
| Hs746T (METex14 skipping/MET amplified) | Nude | 3 | 14 days | Effective tumor growth inhibition | [1][6] |
| Hs746T (METex14 skipping/MET amplified) | Nude | 6 | 14 days | Tumor regression | [1][6] |
| LU5349 (PDX, MET amplified) | Not Specified | 30 | Not Specified | -12% tumor volume change | [7] |
| LU5349 (PDX, MET amplified) | Not Specified | 125 | Not Specified | Pronounced tumor regression (-84% median tumor volume change) | [7] |
| LU5406 (PDX, MET amplified) | Not Specified | 30 | Not Specified | -88% tumor volume change | [7] |
| LU5406 (PDX, MET amplified) | Not Specified | 125 | Not Specified | Pronounced tumor regression (-63% median tumor volume change) | [7] |
Table 2: Tepotinib Dosage and Efficacy in Other Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage (mg/kg/day, oral) | Treatment Duration | Efficacy | Reference |
| KP-4 | Pancreatic | BALB/c nude | 25 | 10 days | Tumor control/inhibition | [8] |
| KP-4 | Pancreatic | BALB/c nude | 200 | 10 days | Tumor control/inhibition | [8] |
Experimental Protocols
Tepotinib Formulation for Oral Administration
Materials:
-
Tepotinib powder
-
0.25% (w/v) aqueous Methocel (Methylcellulose) solution (or a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of tepotinib and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Prepare a 0.25% Methocel solution by slowly adding the appropriate amount of Methocel powder to sterile water while stirring continuously until fully dissolved.
-
Weigh the required amount of tepotinib powder.
-
Gradually add the tepotinib powder to the prepared vehicle while vortexing or stirring to ensure a uniform suspension.
-
Continue to stir the suspension for a sufficient time to ensure homogeneity.
-
Store the formulation at 4°C and protect it from light. Before each use, ensure the suspension is thoroughly mixed.
Mouse Xenograft Model Establishment
Materials:
-
Human cancer cell lines (e.g., EBC-1, Hs746T, KP-4)
-
Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells during their exponential growth phase and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at the desired concentration (typically 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring their dimensions using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2 .
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Tepotinib Administration and Efficacy Monitoring
Procedure:
-
Based on the experimental design, administer the prepared tepotinib formulation or vehicle control to the mice via oral gavage once daily.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 14-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflow
Tepotinib Mechanism of Action: MET Signaling Pathway
Tepotinib is a selective inhibitor of the MET receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and migration. Tepotinib blocks the phosphorylation of MET, thereby inhibiting these downstream signals.
Downstream Signaling Inhibition: PI3K/AKT Pathway
The PI3K/AKT pathway is a critical downstream effector of MET signaling. Activated MET recruits and activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for AKT, leading to its activation. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival and proliferation. By inhibiting MET phosphorylation, tepotinib effectively blocks the activation of this pro-survival pathway.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for evaluating the efficacy of tepotinib in a mouse xenograft model.
References
- 1. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xenograft.org [xenograft.org]
- 3. SHP2 Inhibition Influences Therapeutic Response to Tepotinib in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Tepotinib in Patient-Derived Xenograft (PDX) Models of Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepotinib is a potent and highly selective oral MET inhibitor that has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) harboring MET alterations.[1][2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial preclinical platform for evaluating targeted therapies like tepotinib. These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive in vivo system for assessing drug efficacy and investigating mechanisms of response and resistance.
These application notes provide detailed protocols for utilizing tepotinib in NSCLC PDX models, from model generation to therapeutic evaluation and biomarker analysis.
I. Quantitative Data Summary: Efficacy of Tepotinib in NSCLC PDX Models
The following table summarizes the antitumor activity of tepotinib in various NSCLC PDX models with MET alterations.
| PDX Model | MET Alteration | Tepotinib Dose (mg/kg, QD) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Change in Tumor Volume (mm³) | Citation(s) |
| LU5349 | High-level MET amplification | 125 | 16 | Not Reported | From ~109.3 to 5.5 | [4] |
| LU5406 | High-level MET amplification | 125 | Not Reported | Not Reported | Significant Regression | [4] |
| KP-4 (Cell-line Xenograft) | MET pathway activation | ≥25 | Not Reported | Tumor control/inhibition | Not specified | [1] |
II. Signaling Pathways and Experimental Workflows
A. MET Signaling Pathway and Tepotinib's Mechanism of Action
Tepotinib functions by inhibiting the MET receptor tyrosine kinase, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and invasion. The diagram below illustrates the MET signaling cascade and the point of intervention by tepotinib.
Caption: MET signaling pathway and the inhibitory action of tepotinib.
B. Experimental Workflow for Tepotinib Evaluation in NSCLC PDX Models
The following diagram outlines the key steps in a typical preclinical study evaluating tepotinib in NSCLC PDX models.
Caption: Experimental workflow for tepotinib efficacy studies in NSCLC PDX models.
III. Experimental Protocols
A. Protocol for Generation of NSCLC Patient-Derived Xenograft (PDX) Models
This protocol details the steps for establishing NSCLC PDX models from fresh patient tumor tissue.
Materials:
-
Fresh NSCLC tumor tissue, collected in sterile transport medium (e.g., RPMI-1640) on ice.
-
Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or similar).
-
Sterile surgical instruments.
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
Procedure:
-
Tissue Processing:
-
All procedures should be performed in a sterile biosafety cabinet.
-
Wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments of approximately 2-3 mm³.[5]
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the implantation site (e.g., flank) with an antiseptic solution.
-
-
Tumor Implantation:
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel (50-100 µL) to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice regularly for tumor growth, body weight, and overall health.
-
Tumor volume can be measured using calipers with the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 1 for implantation into the next generation of mice.
-
B. Protocol for Tepotinib Administration in NSCLC PDX Models
This protocol describes the oral administration of tepotinib to mice bearing NSCLC PDX tumors.
Materials:
-
Tepotinib.
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose in water).
-
Oral gavage needles.
-
Syringes.
-
Balance.
Procedure:
-
Drug Formulation:
-
Prepare a suspension of tepotinib in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Dosing:
-
Administration:
-
Administer the tepotinib suspension or vehicle control to the mice via oral gavage.
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered grooming.
-
Measure tumor volume and body weight 2-3 times per week.
-
C. Protocol for Immunohistochemistry (IHC) Analysis
This protocol provides a general guideline for performing IHC staining for phospho-MET (pMET) and Ki67 on formalin-fixed, paraffin-embedded (FFPE) NSCLC PDX tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm).
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity.
-
Blocking buffer (e.g., PBS with 5% goat serum).
-
Primary antibodies:
-
HRP-conjugated secondary antibody.
-
DAB chromogen substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in the appropriate antigen retrieval solution and heating in a water bath or pressure cooker.[6] The optimal buffer and heating time should be determined for each antibody.
-
-
Peroxidase Blocking:
-
Blocking:
-
Incubate the slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in blocking buffer.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Detection:
-
Wash the slides with PBS.
-
Incubate with the DAB chromogen substrate until the desired stain intensity develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Image Analysis and Quantification:
-
Stained slides should be scanned and analyzed using appropriate image analysis software.
-
For pMET, the intensity and localization (membranous vs. cytoplasmic) of staining should be assessed.
-
For Ki67, the percentage of positively stained nuclei provides a proliferative index.
References
- 1. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. dbbiotech.com [dbbiotech.com]
- 7. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
Application of Tepotinib in Orthotopic Brain Metastasis Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the MET inhibitor, tepotinib, in preclinical orthotopic brain metastasis models. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of tepotinib in the context of central nervous system (CNS) metastases.
Introduction
Brain metastases represent a significant challenge in oncology, with limited therapeutic options due to the protective nature of the blood-brain barrier (BBB). The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, has been identified as a key driver in the progression of various cancers, including the development of brain metastases.[1][2] Aberrant c-Met signaling can promote tumor cell growth, invasion, and angiogenesis within the brain microenvironment.[1][3] Tepotinib is a potent and highly selective, orally bioavailable MET inhibitor that has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain metastases.[4][5][6] Preclinical studies using orthotopic brain metastasis models have been instrumental in demonstrating the intracranial activity of tepotinib.[4][7]
Data Presentation
The following tables summarize key quantitative data from preclinical studies investigating tepotinib in orthotopic brain metastasis models.
Table 1: Tepotinib Pharmacokinetics in Preclinical Models
| Species | Tepotinib Concentration (Brain) | Tepotinib Concentration (Plasma) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| Wistar Rats | 505 ± 22 ng/g | 177 ± 20 ng/mL | 0.25 | [4] |
This data indicates that tepotinib effectively penetrates the brain, with total concentrations being 2.87-fold higher in the brain than in plasma in rats.[4]
Table 2: Efficacy of Tepotinib in Orthotopic Patient-Derived Xenograft (PDX) Models of NSCLC Brain Metastases
| PDX Model | MET Alteration | Tepotinib Dose | Treatment Duration | Change in Tumor Volume (%) | Reference |
| LU5349 | High-level MET amplification | 125 mg/kg/day | 16 days | -84% (median) | [4][7] |
| LU5406 | High-level MET amplification | 125 mg/kg/day | Not Specified | -63% (median) | [4] |
| LU5349 | High-level MET amplification | 30 mg/kg/day (suboptimal dose) | Not Specified | -12% | [4] |
| LU5406 | High-level MET amplification | 30 mg/kg/day (suboptimal dose) | Not Specified | -88% | [4] |
These findings demonstrate significant tumor regression, including complete or near-complete responses, in MET-amplified orthotopic brain metastasis models treated with a clinically relevant dose of tepotinib.[4][7]
Table 3: Comparison of MET Inhibitors in an Orthotopic NSCLC Brain Metastasis PDX Model (LU5349)
| Treatment | Change in Tumor Volume (%) | Reference |
| Tepotinib | -84% | [7] |
| Capmatinib | -63% | [7] |
| Savolitinib | -13% | [7] |
| Crizotinib | +88% | [7] |
This comparative study highlights the potent anti-tumor activity of tepotinib in an orthotopic brain metastasis model compared to other MET inhibitors.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of tepotinib in orthotopic brain metastasis models.
Protocol 1: Establishment of Orthotopic Brain Metastasis Patient-Derived Xenograft (PDX) Models
This protocol describes the intracranial implantation of tumor cells from patient-derived xenografts into immunodeficient mice.
Materials:
-
Patient-derived xenograft (PDX) tissue from brain metastases with confirmed MET amplification.
-
Immunodeficient mice (e.g., NOD-SCID).
-
Stereotactic apparatus.
-
Hamilton syringe with a 26-gauge needle.
-
Anesthesia machine with isoflurane.
-
Surgical tools (scalpel, forceps, etc.).
-
Bone wax.
-
Suturing material.
-
Cell culture medium (e.g., DMEM/F12).
-
Collagenase/Dispase.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Tumor Tissue Preparation:
-
Aseptically dissect fresh PDX tumor tissue.
-
Mechanically mince the tissue into small fragments.
-
Digest the tissue with an enzymatic solution (e.g., collagenase/dispase) to obtain a single-cell suspension.
-
Wash the cells with PBS and resuspend in an appropriate medium at a concentration of 1 x 10^5 cells/µL.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Make a sagittal incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower the Hamilton syringe needle to a specific depth into the brain parenchyma (e.g., 3 mm).[8]
-
Inject 2-5 µL of the tumor cell suspension at a rate of 0.5 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to prevent reflux.[8]
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-operative Care:
-
Monitor the animals for recovery from anesthesia and any neurological deficits.
-
Provide post-operative analgesia as required.
-
Protocol 2: Tepotinib Administration and Efficacy Evaluation
This protocol outlines the treatment of tumor-bearing mice with tepotinib and the assessment of its anti-tumor effects.
Materials:
-
Tepotinib (formulated for oral gavage).
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose).
-
Oral gavage needles.
-
Magnetic Resonance Imaging (MRI) system with a small animal coil.
-
Gadolinium-based contrast agent (for some imaging).
-
Calipers.
Procedure:
-
Tumor Growth Monitoring:
-
Once tumors are established (detectable by MRI, typically 2-3 weeks post-implantation), randomize the mice into treatment and control groups.
-
-
Tepotinib Administration:
-
Administer tepotinib orally via gavage at the desired dose (e.g., 125 mg/kg) once daily.[4]
-
Administer the vehicle control to the control group using the same schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth using MRI (e.g., T2-weighted imaging) at regular intervals (e.g., weekly).
-
Measure tumor volume from the MRI scans.
-
The change in tumor volume is calculated as: %TV = 100 x (V_final - V_initial) / V_initial.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Pharmacodynamic and Histological Analysis (at study endpoint):
-
Euthanize the mice and collect brain tissue.
-
Fix the tissue in formalin and embed in paraffin for immunohistochemical analysis of biomarkers such as p-MET, Ki67, and cleaved caspase-3.
-
Alternatively, snap-freeze the tissue for western blot or other molecular analyses.
-
Mandatory Visualizations
c-Met Signaling Pathway in Brain Metastasis
References
- 1. Activation of the c-Met pathway mobilizes an inflammatory network in the brain microenvironment to promote brain metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the c-Met Pathway Mobilizes an Inflammatory Network in the Brain Microenvironment to Promote Brain Metastasis of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Intracranial Orthotopic Model: A Procedure to Implant Cancer Cells in Mouse Brain [jove.com]
Application Note: Western Blot Protocol for Monitoring p-MET Inhibition by Tepotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a critical driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1] Aberrant MET signaling, often due to gene amplification or mutations such as exon 14 skipping, leads to increased tumor cell proliferation, survival, and invasion.[2][3] Tepotinib is a potent and highly selective oral MET inhibitor that targets the kinase activity of MET, thereby blocking downstream signaling pathways.[2][4] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of tepotinib on MET phosphorylation at tyrosines 1234 and 1235 (p-MET), key markers of MET activation.[1][3]
MET Signaling Pathway and Tepotinib's Mechanism of Action
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234 and Tyr1235) within its kinase domain.[1][3] This phosphorylation event activates MET and initiates downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote cell growth and survival.[1] Tepotinib acts as an ATP-competitive inhibitor, binding to the MET kinase domain and preventing this critical autophosphorylation, thus inhibiting MET signaling.[3]
References
- 1. Unveiling the Role of HGF/c-Met Signaling in Non-Small Cell Lung Cancer Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tepotinib for advanced non-small-cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure-response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Apoptosis Assays with Tepotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepotinib is a potent and highly selective oral MET inhibitor that targets MET receptor tyrosine kinase alterations, including MET exon 14 (METex14) skipping mutations and MET amplification.[1][2][3] Aberrant MET signaling promotes tumor cell proliferation, survival, invasion, and metastasis, making it a critical target in oncology.[1][2] Tepotinib blocks the autophosphorylation of the MET receptor, thereby inhibiting downstream signaling pathways such as RAS/ERK, PI3K/AKT, and STAT, which ultimately leads to a reduction in tumor cell proliferation and survival.[3] These application notes provide detailed protocols for assessing the impact of tepotinib treatment on cell viability and apoptosis, crucial for preclinical evaluation and understanding its mechanism of action.
Mechanism of Action: Tepotinib-Mediated Inhibition of MET Signaling
Tepotinib functions by binding to the kinase domain of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[3] In cancer cells with MET alterations, this targeted inhibition effectively curtails the oncogenic signals that drive cell growth and survival.
Caption: Tepotinib inhibits the HGF/MET signaling pathway.
Quantitative Data Summary
The following tables summarize the effects of tepotinib on cell viability and clinical outcomes.
Table 1: In Vitro Cell Viability after Tepotinib Treatment
| Cell Line | Assay Type | IC50 | Reference |
| NCI-H460 | Not Specified | > 10 µM | [4] |
| NCI-H460/TPT10 | Not Specified | > 10 µM | [4] |
| Human Lung Cancer Cell Lines | Viability Assay | IC50 increase factor of 10-20 under washout conditions | [5] |
Table 2: Clinical Efficacy of Tepotinib in NSCLC Patients with METex14 Skipping
| Study/Cohort | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| VISION (Phase 2) | 152 | 46% | 11.1 months | 8.5 months | |
| VISION (Treatment-Naïve) | 69 | 44.9% | 10.8 months | 8.5 months | |
| VISION (Previously Treated) | 83 | 44.6% | 11.1 months | 10.9 months | |
| VISION Cohort B (Liquid Biopsy) | 24 | 41.7% | 14.3 months | 4.2 months | [6] |
Table 3: Clinical Efficacy of Tepotinib in Japanese NSCLC Patients with METex14 Skipping (VISION Sub-analysis)
| Metric | Value |
| Objective Response Rate (ORR) | 60.0% |
| Median Duration of Response (DOR) | 9.9 months |
| Median Progression-Free Survival (PFS) | 11.0 months |
Experimental Protocols
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic effects of tepotinib on cancer cell lines.
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[7]
-
Tepotinib Treatment: Prepare serial dilutions of tepotinib in culture medium. Remove the old medium from the wells and add 100 µL of the tepotinib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Caption: Workflow for the MTT cell viability assay.
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Tepotinib Treatment: Treat cells with a range of tepotinib concentrations as described above.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reaction: Add 100 µL of CellTiter-Glo® Reagent directly to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Apoptosis Assays
Apoptosis assays are essential for determining if tepotinib-induced cell death occurs through programmed cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with tepotinib for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Caption: Workflow for Annexin V/PI apoptosis assay.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After tepotinib treatment, lyse the cells using a supplied lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance/Fluorescence Measurement: Measure the colorimetric or fluorescent signal using a microplate reader. The signal is proportional to the caspase-3 activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of tepotinib on cancer cell viability and apoptosis. Consistent and reproducible data generated using these methods are critical for the preclinical assessment of tepotinib and for furthering our understanding of its anticancer mechanisms. Adherence to these detailed protocols will enable researchers to generate high-quality data to support drug development and translational research efforts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET inhibitor tepotinib antagonizes multidrug resistance mediated by ABCG2 transporter: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. broadpharm.com [broadpharm.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for High-Throughput Screening of Tepotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepotinib is a potent and highly selective, ATP-competitive, small-molecule inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase.[1] Aberrant MET signaling, through mechanisms such as gene amplification, mutations (like MET exon 14 skipping), or overexpression, is a key driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Tepotinib effectively blocks MET autophosphorylation and downstream signaling pathways, including RAS/ERK, PI3K/AKT, and STAT, thereby inhibiting tumor cell proliferation, survival, and invasion.[1][3] These application notes provide detailed protocols for setting up biochemical and cell-based high-throughput screening (HTS) assays to identify and characterize MET inhibitors like tepotinib.
Mechanism of Action of Tepotinib
Tepotinib binds to the ATP-binding site of the MET kinase domain, preventing the phosphorylation of key tyrosine residues (Y1234 and Y1235) in the activation loop. This inhibition blocks the recruitment and phosphorylation of downstream signaling molecules, such as Gab1, leading to the suppression of pro-tumorigenic pathways.[1][4]
Quantitative Data Summary
The inhibitory activity of tepotinib can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the assay system and cell type.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Kinase Assay | MET Kinase | 1.7 - 4 | [1][5] |
| Cell-Based Phospho-MET Assay | A549 (HGF-stimulated) | 5.4 | [1] |
| Cell-Based Phospho-MET Assay | EBC-1 (MET amplified) | 9.2 | [1] |
| Cell-Based Phospho-Gab1 Assay | EBC-1 (MET amplified) | 3.4 | [1] |
| Cell Viability Assay | MKN-45 (MET amplified) | < 1 | [6] |
Experimental Protocols
Biochemical HTS Assay for MET Kinase Activity
This protocol describes a generic, homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.
Materials:
-
Recombinant human MET kinase
-
Biotinylated tyrosine kinase substrate (e.g., poly-GT-biotin)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-XL665 (SA-XL665)
-
HTRF detection buffer
-
Tepotinib (or other test compounds) dissolved in DMSO
-
384-well low-volume white plates
Procedure:
-
Compound Dispensing: Dispense 50 nL of tepotinib (or test compounds) in DMSO into the assay plate using an acoustic dispenser. For the positive control (no inhibition), dispense DMSO alone. For the negative control (100% inhibition), use a high concentration of a known potent MET inhibitor or EDTA to chelate Mg2+.
-
Enzyme Addition: Add 5 µL of MET kinase diluted in kinase reaction buffer to each well. The final enzyme concentration should be optimized to be in the linear range of the assay.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of a mixture of biotinylated substrate and ATP diluted in kinase reaction buffer to each well. The final concentrations of substrate and ATP should be at or near their respective Km values to ensure sensitivity to competitive inhibitors.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of detection mix (Eu-Ab and SA-XL665 in HTRF detection buffer) to each well to stop the kinase reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
Cell-Based HTS Assay for MET Phosphorylation
This protocol describes a cell-based assay to measure the inhibition of MET phosphorylation by tepotinib in a high-throughput format.
Materials:
-
MET-dependent cancer cell lines (e.g., EBC-1 or Hs746T with MET amplification).
-
Cell culture medium and supplements.
-
Hepatocyte Growth Factor (HGF) for cell lines requiring stimulation.
-
Tepotinib (or other test compounds) dissolved in DMSO.
-
Lysis buffer.
-
AlphaLISA or HTRF phospho-MET detection kit.
-
384-well clear-bottom white plates.
Procedure:
-
Cell Seeding: Seed MET-dependent cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of tepotinib or other test compounds for 1-2 hours.
-
Stimulation (if required): For cell lines that are not constitutively active, stimulate with an optimal concentration of HGF for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a plate shaker for 10 minutes at room temperature.
-
Detection: Transfer the lysate to a white 384-well plate and proceed with the detection of phosphorylated MET according to the manufacturer's protocol for the chosen assay technology (e.g., AlphaLISA, HTRF).
-
Signal Reading: Read the plate on a compatible plate reader.
Cell Viability HTS Assay
This protocol describes a common method to assess the effect of tepotinib on the viability of MET-dependent cancer cells.
Materials:
-
MET-dependent cancer cell lines (e.g., MKN-45, EBC-1).
-
Cell culture medium and supplements.
-
Tepotinib (or other test compounds) dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
384-well solid white plates.
Procedure:
-
Cell Seeding: Seed MET-dependent cells into 384-well plates at an optimized density.
-
Compound Treatment: The following day, treat the cells with a dilution series of tepotinib or other test compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Reading: Read the luminescence or fluorescence signal on a plate reader. The signal is proportional to the number of viable cells.
Conclusion
These protocols provide a framework for the high-throughput screening and characterization of MET inhibitors using tepotinib as a reference compound. The specific parameters for each assay, such as enzyme/cell concentration, substrate/ATP concentration, and incubation times, should be optimized to ensure robust and reproducible results. The combination of biochemical and cell-based assays will provide a comprehensive understanding of the potency and mechanism of action of novel MET inhibitors.
References
- 1. revvity.com [revvity.com]
- 2. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha Kinase Assays | Revvity [revvity.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Forty-nine gastric cancer cell lines with integrative genomic profiling for development of c-MET inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tepotinib in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of tepotinib in various biological matrices. The protocols detailed below are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic and metabolic studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of published LC-MS/MS methods for tepotinib analysis, facilitating a comparative assessment of their performance.
| Analytical Technique | Biological Matrix | Sample Preparation | Linear Range (ng/mL) | LLOQ (ng/mL) | Average Recovery (%) | Internal Standard (IS) | Reference |
| UPLC-MS/MS | Rat Plasma | Protein Precipitation (Acetonitrile) | 0.1 - 500 | 0.1 | ≥ 81.2% | Pemigatinib | [1][2] |
| LC-MS/MS | Human Plasma | Protein Precipitation (Acetonitrile) | 1.5 - 1200 | 1.5 | 98.32% | Axitinib | [3][4] |
| LC-MS/MS | Human Liver Microsomes | Protein Precipitation | 5 - 500 | 1.4421 | Not Reported | Lapatinib | [5][6] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Tepotinib Quantification in Rat Plasma
This protocol is adapted from a method developed for pharmacokinetic studies in rats[1][2].
1. Materials and Reagents
-
Tepotinib reference standard
-
Pemigatinib (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of tepotinib and pemigatinib (IS) in methanol at a concentration of 1.0 mg/mL.
-
Prepare working solutions by serially diluting the stock solutions with methanol.
-
Spike blank rat plasma with the working solutions to prepare calibration curve standards ranging from 0.1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.2, 40, and 400 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 90 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution (200 ng/mL pemigatinib).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. Gradient elution may be required.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Protocol 2: LC-MS/MS for Tepotinib Quantification in Human Plasma
This protocol is based on a validated method for the determination of tepotinib in human plasma[3][4].
1. Materials and Reagents
-
Tepotinib reference standard
-
Axitinib (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of tepotinib and axitinib (IS) in a suitable solvent (e.g., mobile phase) at 1,000 µg/mL.
-
Further dilute the stock solutions in plasma to prepare calibration standards ranging from 1.5 to 1,200 ng/mL.
-
Prepare QC samples at four levels: LLOQ QC (1.5 ng/mL), LQC (4.5 ng/mL), MQC (600 ng/mL), and HQC (900 ng/mL)[3].
3. Sample Preparation (Protein Precipitation)
-
To a 150 µL aliquot of plasma sample, add 250 µL of the IS solution.
-
Add 5 mL of acetonitrile for protein precipitation.
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 15,000 rpm for 25 minutes.
-
Separate the organic layer and evaporate it to dryness under a nitrogen stream at 45°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series
-
Mobile Phase: 0.1% Formic acid and acetonitrile (15:85 v/v)[3][4]
-
Flow Rate: 0.4 mL/min[3]
-
Mass Spectrometer: API 4000
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3][4]
-
MRM Transitions:
-
Mass Spectrometric Parameters:
Visualizations
Signaling Pathway
Tepotinib is a potent and highly selective inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase. The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Dysregulation of this pathway is implicated in various cancers.
Caption: MET signaling pathway and the inhibitory action of Tepotinib.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of tepotinib in biological samples using LC-MS/MS.
Caption: General workflow for Tepotinib sample preparation and analysis.
References
- 1. [PDF] Measurement of tepotinib by UPLC‒MS/MS and its interaction with naringenin in rats | Semantic Scholar [semanticscholar.org]
- 2. Measurement of tepotinib by UPLC‒MS/MS and its interaction with naringenin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Tepotinib in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations or MET amplification, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3][4][5][6] Tepotinib effectively blocks MET autophosphorylation and downstream signaling pathways, including RAS/ERK, PI3K/AKT, and STAT, thereby inhibiting tumor cell proliferation, survival, and invasion.[1]
Three-dimensional (3D) cell culture and organoid models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures. These models recapitulate the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients of in vivo tumors, offering a more accurate prediction of therapeutic responses. This document provides detailed application notes and protocols for the use of Tepotinib in 3D cell culture and patient-derived organoid (PDO) models of lung cancer.
Mechanism of Action of Tepotinib
Tepotinib is an ATP-competitive inhibitor that binds to the MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1] In NSCLC with MET exon 14 skipping mutations, the mutated MET protein evades ubiquitin-mediated degradation, leading to its accumulation and constitutive activation. Tepotinib effectively targets this altered MET receptor, leading to tumor growth inhibition.
Figure 1: Simplified MET signaling pathway and the inhibitory action of Tepotinib.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Tepotinib in preclinical models and clinical trials.
| Cell Line | 3D Model Type | MET Alteration | Tepotinib IC50 (nM) | Reference |
| EBC-1 | Spheroid | MET amplification | ~10 | [1] |
| Hs746T | Spheroid | MET exon 14 skipping | ~5 | [1] |
| MKN-45 | Spheroid | MET amplification | ~20 | [1] |
| NCI-H1993 | Spheroid | MET amplification | ~15 | [1] |
| Table 1: In Vitro Efficacy of Tepotinib in 3D Spheroid Models (Data estimated from dose-response curves).[1] |
| Trial Name | Cancer Type | MET Alteration | Treatment | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Reference |
| VISION (Cohort A) | NSCLC | MET exon 14 skipping | Tepotinib | 46% | 11.1 months | [2] |
| VISION (Cohort B) | NSCLC | High-level MET amplification | Tepotinib | 41.7% | 14.3 months | [4][7] |
| REAL-MET | NSCLC (Adenocarcinoma) | MET exon 14 skipping | Tepotinib | 70.6% | Not Reported | [3] |
| REAL-MET | NSCLC (Non-Adenocarcinoma) | MET exon 14 skipping | Tepotinib | 40.9% | Not Reported | [3] |
| Table 2: Clinical Efficacy of Tepotinib in NSCLC Patients with MET Alterations. |
Experimental Protocols
Protocol 1: Generation of Lung Cancer Spheroids
This protocol describes the generation of lung cancer spheroids from cell lines using the liquid overlay technique.
Materials:
-
Lung cancer cell lines (e.g., EBC-1, Hs746T)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) plates (e.g., Corning® Spheroid Microplates)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture lung cancer cells in standard tissue culture flasks to ~80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 - 5,000 cells per well).
-
Add the cell suspension to the wells of a ULA plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily.
-
Change the medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh, pre-warmed medium.
Figure 2: Workflow for the generation of lung cancer spheroids.
Protocol 2: Patient-Derived Lung Cancer Organoid Culture
This protocol outlines the establishment of lung cancer organoids from patient tumor tissue.
Materials:
-
Fresh lung tumor tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific formulation depends on the protocol, often contains factors like EGF, Noggin, R-spondin, FGFs, and ROCK inhibitor)
-
Digestion buffer (e.g., Collagenase/Dispase solution)
-
Advanced DMEM/F12
-
Fetal Bovine Serum (FBS)
-
DNase I
Procedure:
-
Mechanically mince the fresh tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in a digestion buffer containing Collagenase and DNase I at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion with Advanced DMEM/F12 containing FBS.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a small volume of cold organoid culture medium.
-
Mix the cell suspension with an equal volume of basement membrane matrix on ice.
-
Plate droplets of the cell-matrix mixture into a pre-warmed culture plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid culture medium to the wells.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2, changing the medium every 2-3 days.
Protocol 3: Tepotinib Treatment and Viability Assay
This protocol describes the treatment of 3D spheroids or organoids with Tepotinib and subsequent viability assessment.
Materials:
-
Established lung cancer spheroids or organoids
-
Tepotinib stock solution (dissolved in DMSO)
-
Complete cell culture or organoid medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Multi-well plates (matching the culture format)
-
Luminometer
Procedure:
-
Prepare a serial dilution of Tepotinib in the appropriate culture medium. Include a vehicle control (DMSO) at the same concentration as the highest Tepotinib dose.
-
Carefully remove the old medium from the spheroid/organoid cultures.
-
Add the medium containing the different concentrations of Tepotinib or the vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo® 3D: a. Equilibrate the plate and the reagent to room temperature. b. Add a volume of reagent equal to the volume of medium in each well. c. Mix the contents to lyse the cells and release ATP. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Figure 3: General workflow for Tepotinib treatment and viability assessment in 3D models.
Protocol 4: Immunofluorescence Staining of Organoids
This protocol provides a general guideline for whole-mount immunofluorescence staining of organoids to visualize protein expression and localization.
Materials:
-
Established organoids in basement membrane matrix
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-p-MET, anti-Ki67)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Carefully remove the culture medium and wash the organoids with PBS.
-
Fix the organoids in 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Wash the fixed organoids three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.
-
Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween 20.
-
Incubate with the corresponding fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween 20.
-
Counterstain the nuclei with DAPI for 10-15 minutes.
-
Wash twice with PBS.
-
Mount the stained organoids on a microscope slide using an appropriate mounting medium.
-
Image the organoids using a confocal microscope.
Conclusion
The use of 3D cell culture and organoid models provides a powerful platform for the preclinical evaluation of targeted therapies like Tepotinib. These models more closely mimic the in vivo tumor microenvironment, allowing for a more accurate assessment of drug efficacy and the investigation of mechanisms of action and resistance. The protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals working with Tepotinib in advanced cancer models.
References
- 1. SHP2 Inhibition Influences Therapeutic Response to Tepotinib in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations [cancer.fr]
- 3. onclive.com [onclive.com]
- 4. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tepotinib in patients with MET exon 14 skipping non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in tepotinib cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tepotinib in cell-based assays. Inconsistent results can be a significant challenge, and this guide aims to provide clear and actionable solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tepotinib?
Tepotinib is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1] It acts as a reversible, ATP-competitive inhibitor, preventing MET autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This inhibition ultimately interferes with cancer cell proliferation, survival, and migration in MET-dependent tumors.
Q2: In which cancer cell lines is tepotinib effective?
Tepotinib has shown efficacy in a variety of cancer cell lines with MET alterations, including MET amplification and MET exon 14 skipping mutations. Its potency, as measured by the half-maximal inhibitory concentration (IC50), varies across different cell lines.
Q3: What are the primary downstream signaling pathways affected by tepotinib?
Tepotinib's inhibition of MET phosphorylation disrupts key downstream signaling cascades that are crucial for tumor cell growth and survival. These include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the STAT signaling pathway. By blocking these pathways, tepotinib can induce apoptosis and inhibit cell proliferation and migration.
Data Presentation: Tepotinib IC50 Values
The following table summarizes the reported IC50 values of tepotinib in various cancer cell lines. These values can serve as a reference; however, it is important to note that IC50 values can vary between laboratories and experiments due to differing conditions.
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer | Amplification | < 1 | [2] |
| EBC-1 | Lung Cancer | Amplification | 9 (p-MET) | [2] |
| Hs746T | Gastric Cancer | Exon 14 Skipping | 2.5 (p-MET) | |
| GTL-16 | Gastric Cancer | Amplification | 2.9 (p-MET) | |
| A549 | Lung Cancer | - | 6 (HGF-induced p-MET) | [2] |
| NCI-H441 | Lung Cancer | - | 0.1 (inhibition of HGF-induced migration) | [2] |
Troubleshooting Inconsistent Results
Inconsistent results in tepotinib cell-based assays can arise from a variety of factors. This section provides a troubleshooting guide to help identify and resolve common issues.
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are overly confluent can exhibit altered drug sensitivity. | Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase and are at an optimal confluence (typically 70-80%) before seeding for an experiment. Regularly check for mycoplasma contamination. |
| Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the final assay readout and, consequently, the calculated IC50 value. | Perform a cell seeding optimization experiment for each cell line to determine the optimal density that allows for logarithmic growth throughout the duration of the assay. Use a precise cell counting method and ensure even cell distribution when plating. |
| Variable Incubation Times: The duration of drug exposure can influence the observed cytotoxic or anti-proliferative effects. | Standardize the incubation time with tepotinib across all experiments. For endpoint assays, ensure that the timing of reagent addition is consistent for all plates. |
| Drug Stock and Dilution Inaccuracy: Errors in the preparation of tepotinib stock solutions or serial dilutions can lead to significant variability. | Prepare a fresh stock solution of tepotinib in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use calibrated pipettes for all dilutions and prepare fresh dilutions for each experiment. |
| Edge Effects in Multi-well Plates: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth, leading to skewed results. | To minimize edge effects, avoid using the outer rows and columns of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment. |
Issue 2: No or Weak Signal in Western Blot for p-MET
| Potential Cause | Recommended Solution |
| Low Basal MET Phosphorylation: The cell line used may have low endogenous levels of phosphorylated MET (p-MET). | If studying HGF-dependent MET activation, ensure that cells are serum-starved before stimulation with HGF to reduce basal signaling. If the cell line has intrinsically low MET expression, consider using a cell line with known MET amplification or overexpression as a positive control. |
| Inefficient Protein Extraction: Incomplete cell lysis or protein degradation can result in low protein yield and weak signals. | Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication) if necessary. |
| Suboptimal Antibody Concentrations: The concentrations of primary and secondary antibodies may not be optimal for detecting the target protein. | Titrate the primary antibody (anti-p-MET) to determine the optimal concentration that yields a strong signal with low background. Also, optimize the secondary antibody concentration accordingly. |
| Inefficient Protein Transfer: Poor transfer of high molecular weight proteins like MET from the gel to the membrane can result in a weak signal. | Optimize the transfer conditions (e.g., transfer time, voltage) for your specific western blot setup. Ensure good contact between the gel and the membrane and that no air bubbles are present. |
| Insufficient Protein Loading: The amount of protein loaded onto the gel may be too low to detect the target protein. | Increase the amount of protein loaded per well. For whole-cell lysates, a starting amount of 20-30 µg is recommended, but this may need to be increased for low-abundance proteins. |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol is a general guideline for assessing the effect of tepotinib on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tepotinib
-
DMSO (for dissolving tepotinib)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Tepotinib Treatment:
-
Prepare a serial dilution of tepotinib in culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same concentration of DMSO as the highest tepotinib concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of tepotinib or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
2. Western Blotting for MET Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of MET and downstream signaling proteins in response to tepotinib treatment.
-
Materials:
-
Cancer cell line of interest
-
Tepotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluence.
-
Treat the cells with the desired concentrations of tepotinib for the specified time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
-
Visualizations
Caption: MET Signaling Pathway and Tepotinib's Mechanism of Action.
Caption: General Troubleshooting Workflow for Inconsistent Results.
Caption: Relationship Between Experimental Parameters and Assay Outcomes.
References
Technical Support Center: Optimizing Tepotinib Concentration for Sustained MET Inhibition In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing tepotinib for in vitro studies focused on sustained MET inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tepotinib?
A1: Tepotinib is a potent and highly selective, ATP-competitive, type Ib inhibitor of the MET receptor tyrosine kinase.[1][2] Upon binding of its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates at tyrosine residues Y1234 and Y1235 in the activation loop, leading to the activation of downstream signaling pathways like RAS-MAPK and PI3K-AKT that drive cell proliferation, survival, and migration.[3] Tepotinib binds to the MET kinase domain, preventing this autophosphorylation and subsequent downstream signaling.[3][4] It is effective against MET alterations, including MET exon 14 (METex14) skipping mutations, MET amplification, and MET protein overexpression.[1][3]
Q2: What is a good starting concentration for tepotinib in vitro?
A2: A starting concentration in the low nanomolar range is recommended. Tepotinib has demonstrated IC50 values for MET kinase inhibition between 1.7 and 9 nM in various cancer cell lines.[1][5][6] For cell viability assays, IC50 values can be less than 1 nM in highly dependent cell lines like MKN-45.[5] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with tepotinib to see an effect?
A3: Inhibition of MET phosphorylation can be observed in as little as 45 minutes of treatment.[1][5] For downstream effects on cell viability or migration, longer incubation times of 24 to 72 hours are common.[7] Washout experiments have shown that tepotinib has a sustained effect on MET phosphorylation and cell viability even after the compound is removed from the supernatant, which is attributed to its long residence time and lysosomal sequestration.[8][9]
Q4: I am not seeing the expected level of MET inhibition. What could be the reason?
A4: Several factors could contribute to a lack of MET inhibition. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions. Common reasons include suboptimal tepotinib concentration, issues with the compound's stability or solubility, cell line characteristics, and technical aspects of the assay being used.
Q5: How can I assess sustained MET inhibition in my in vitro model?
A5: A washout experiment is the most direct way to assess sustained inhibition. This involves treating the cells with tepotinib for a defined period (e.g., 1 hour), washing the cells to remove the compound from the medium, and then analyzing MET phosphorylation and cell viability at various time points post-washout.[8][9] This method mimics the dynamic in vivo environment more closely than standard steady-state incubations.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibition of MET phosphorylation | Suboptimal Tepotinib Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response curve to determine the IC50 for p-MET inhibition in your cell line. Start with a broad range (e.g., 0.1 nM to 1 µM). |
| Compound Instability/Degradation: Tepotinib solution may have degraded over time or due to improper storage. | Prepare fresh stock solutions of tepotinib in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C, protected from light.[5] | |
| High Serum Concentration: Serum proteins can bind to tepotinib, reducing its effective concentration.[10] | Consider reducing the serum concentration in your culture medium during the treatment period or perform the experiment in serum-free medium if your cells can tolerate it for the duration of the experiment. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to MET inhibitors.[11] | Verify the MET dependency of your cell line. Consider using a positive control cell line known to be sensitive to tepotinib (e.g., Hs746T, MKN-45).[5] | |
| Inconsistent results between experiments | Variable Cell Density: Differences in cell seeding density can affect drug response. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent Treatment Duration: Variations in the timing of drug addition and sample collection can lead to variability. | Standardize all incubation times precisely. | |
| Assay Variability: Technical variations in western blotting or other assays. | Follow a standardized protocol for all assays, including consistent antibody dilutions and incubation times. Use a loading control for western blots. | |
| High background in western blot for p-MET | Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations. Use a blocking buffer containing BSA instead of milk, as milk contains phosphoproteins that can increase background.[12] |
| Inadequate Washing: Insufficient washing steps can leave unbound antibodies on the membrane. | Increase the number and duration of wash steps with TBST.[13] | |
| Tepotinib is not affecting cell viability | Short Treatment Duration: The treatment time may be too short to induce a significant effect on cell proliferation or survival. | Extend the treatment duration (e.g., 48-72 hours) and perform a time-course experiment. |
| MET Signaling is Not a Key Driver of Viability: In some cell lines, MET may be active but not essential for survival.[14] | Confirm the dependency of your cell line on the MET pathway for survival. You can do this by observing the effect of tepotinib on downstream signaling molecules like p-AKT and p-ERK. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Tepotinib for MET Kinase Inhibition
| Cell Line | Method of MET Activation | IC50 (nM) | Reference |
| Hs746T | MET amplification | 1.7 | [1][6] |
| EBC-1 | MET amplification | 9 | [5] |
| A549 | HGF-stimulation | 5.4 - 6 | [1][5] |
| MKN-45 | MET amplification | < 1 (for cell viability) | [5] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Notes |
| MET Phosphorylation Inhibition | 1 - 100 nM | A dose-response is recommended to determine the optimal concentration for near-complete inhibition. |
| Cell Viability/Proliferation | 0.1 nM - 1 µM | The effective concentration will be highly cell-line dependent. |
| Cell Migration Assay | 0.1 nM - 1 µM | As low as 0.1 nM has been shown to inhibit HGF-induced migration.[5] |
Experimental Protocols
Protocol 1: Western Blot for MET Phosphorylation
This protocol outlines the steps to assess the inhibition of MET phosphorylation by tepotinib.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
For HGF-dependent models (e.g., A549), serum-starve the cells for 16-24 hours.[1]
-
Pre-treat cells with varying concentrations of tepotinib (e.g., 1 nM, 10 nM, 100 nM) for 45 minutes to 1 hour.[1][5] Include a vehicle control (DMSO).
-
For HGF-dependent models, stimulate with 100 ng/mL HGF for 5-10 minutes before lysis.[1]
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[15]
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against phospho-MET (Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total MET and a loading control (e.g., GAPDH or β-actin).
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol describes how to measure the effect of tepotinib on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Tepotinib Treatment:
-
Prepare serial dilutions of tepotinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of tepotinib (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT/MTS Assay:
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.[16]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: MET signaling pathway and the inhibitory action of tepotinib.
Caption: Experimental workflow for Western Blot analysis of MET phosphorylation.
Caption: Troubleshooting logic for suboptimal MET inhibition results.
References
- 1. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differences in Sustained Cellular Effects of MET inhibitors Are Driven by Prolonged Target Engagement and Lysosomal Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Tepotinib Stability in Laboratory Solvents and Media: A Technical Support Resource
This technical support center provides comprehensive guidance on the stability of tepotinib in various laboratory solvents and media. Designed for researchers, scientists, and drug development professionals, this resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing tepotinib stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of tepotinib. It offers good solubility, and stock solutions in DMSO can be stored for extended periods at low temperatures. Methanol has also been used as a diluent for preparing working solutions.
2. How should I store tepotinib stock solutions?
For long-term storage, it is recommended to store tepotinib stock solutions in DMSO at -20°C or -80°C. To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Some evidence suggests that aqueous solutions of tepotinib may be stored at -20°C for up to 3 months.
3. Is tepotinib stable in aqueous solutions like PBS or cell culture media?
While tepotinib is soluble in water, its long-term stability in aqueous solutions at room temperature or 4°C is not well-documented in publicly available literature. For cell-based assays, it is best practice to prepare fresh working solutions in phosphate-buffered saline (PBS) or cell culture medium from a frozen stock solution immediately before use. The presence of serum in cell culture media can potentially impact the stability of small molecules, and therefore, prolonged storage of tepotinib in serum-containing media is not recommended without specific stability data.
4. How many times can I freeze and thaw my tepotinib stock solution?
While specific data for tepotinib is limited, general best practice for small molecule stock solutions in DMSO is to minimize freeze-thaw cycles. Each cycle can introduce moisture and potentially lead to degradation or precipitation of the compound. For optimal results, it is highly recommended to aliquot stock solutions into single-use volumes. A study on a diverse set of compounds in DMSO indicated that some molecules can withstand multiple freeze-thaw cycles, but this is highly compound-dependent[1][2].
5. Is tepotinib prone to adsorbing to plastic labware?
Hydrophobic compounds like tepotinib have the potential to adsorb to certain types of plastic labware, which can lead to a decrease in the effective concentration of the drug in solution. Polypropylene and polystyrene are common plastics used in laboratories. Studies have shown that the extent of adsorption can be influenced by the type of plastic, the solvent, and the specific compound[3][4]. To mitigate this risk, especially when working with low concentration solutions, consider using low-adhesion polypropylene tubes and plates.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of tepotinib: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation of tepotinib: Poor solubility in the final assay medium. 3. Adsorption to labware: Loss of compound due to binding to plastic tubes or plates. | 1. Prepare fresh working solutions from a new aliquot of the frozen stock solution for each experiment. Avoid using stock solutions that have been repeatedly freeze-thawed. 2. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to prevent precipitation and solvent-induced cytotoxicity. Visually inspect for any precipitates after dilution. 3. Use low-adhesion polypropylene labware for preparing and storing tepotinib solutions. |
| Precipitate observed in thawed stock solution. | Moisture absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, reducing the solubility of the compound. | 1. Use anhydrous, high-purity DMSO for preparing stock solutions. 2. Store stock solutions in tightly sealed vials with desiccant. 3. If a precipitate is observed, gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, the solution may be compromised and should be discarded. |
| Variability between experiments. | Inconsistent preparation of working solutions: Differences in dilution steps or final solvent concentrations. | 1. Establish and follow a standardized protocol for preparing working solutions. 2. Ensure thorough mixing after each dilution step. 3. Use calibrated pipettes to ensure accuracy. |
Quantitative Data Summary
Table 1: Solubility of Tepotinib
| Solvent | Solubility | Reference |
| DMSO | Soluble | [5][6] |
| Methanol | Soluble | N/A |
| Ethanol | Soluble | N/A |
| Water | Soluble | N/A |
| Acetonitrile | Soluble | N/A |
Note: Quantitative solubility values are not consistently reported across sources. "Soluble" indicates that the solvent has been successfully used for preparing solutions in published studies.
Table 2: Recommended Storage Conditions for Tepotinib Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration | Recommendations |
| DMSO | High concentration (e.g., 10-20 mM) | -20°C or -80°C | Long-term | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Water | Not specified | -20°C | Up to 3 months | Prepare fresh for short-term use. |
Experimental Protocols
Preparation of Tepotinib Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of tepotinib for long-term storage and subsequent preparation of working solutions.
Materials:
-
Tepotinib powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the tepotinib powder vial and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of tepotinib powder using an analytical balance.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of anhydrous DMSO to the tepotinib powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the tepotinib is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile low-adhesion polypropylene microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Tepotinib Working Solution for Cell-Based Assays
Objective: To prepare a diluted working solution of tepotinib in cell culture medium for immediate use in experiments.
Materials:
-
Frozen aliquot of tepotinib stock solution in DMSO
-
Pre-warmed complete cell culture medium (with or without serum, as required by the assay)
-
Sterile polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw one aliquot of the tepotinib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentration for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-related effects on the cells.
-
-
Vortex gently to mix after each dilution step.
-
Use the freshly prepared working solution immediately for your cell-based assay. Do not store working solutions in cell culture medium for extended periods.
Visualizations
Caption: Workflow for the preparation of tepotinib stock and working solutions.
Caption: Troubleshooting logic for inconsistent experimental results with tepotinib.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sorption of cortisone on polypropylene, polystyrene, and polyethylene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.pgkb.org [s3.pgkb.org]
- 6. Long-term growth comparison studies of FBS and FBS alternatives in six head and neck cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Tepotinib Solubility Solutions: A Technical Support Center for In Vivo Research
Welcome to the technical support center for researchers utilizing tepotinib in in vivo studies. This resource provides practical guidance, troubleshooting tips, and detailed protocols to address the common challenges associated with tepotinib's low aqueous solubility, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility and physicochemical properties of tepotinib?
A: Tepotinib is a potent and selective c-MET kinase inhibitor characterized by low aqueous solubility.[1][2] Understanding its properties is the first step in developing a successful in vivo formulation. Key characteristics are summarized below.
Table 1: Physicochemical and Solubility Properties of Tepotinib
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 492.57 g/mol (free base) | [3] |
| Chemical Form | Often supplied as tepotinib hydrochloride hydrate | [4] |
| pKa | 9.5 | [4] |
| Water Solubility | Very slightly soluble to insoluble | [5][6][7] |
| DMSO Solubility | Soluble (Reported values range from 5.25 to 35 mg/mL) | [3][5][6] |
| Ethanol Solubility | Slightly soluble | [3][6] |
| Methanol Solubility | Slightly soluble | [6] |
| Other Solvents | Practically insoluble in acetone and tetrahydrofuran |[6] |
Note: Solubility can vary slightly between batches. It is recommended to perform small-scale solubility tests.
Q2: Why is addressing tepotinib's solubility critical for the success of my in vivo study?
A: Poor solubility is a significant hurdle in drug development that can directly impact the reliability of in vivo studies.[8][9] If tepotinib is not adequately dissolved or suspended in its delivery vehicle, it can lead to:
-
Low Bioavailability: The compound may not be absorbed efficiently after oral administration, leading to sub-therapeutic concentrations in the plasma and at the tumor site.[2][8]
-
Inconsistent Results: Poorly formulated compounds can cause high variability in drug exposure between animal subjects, making the experimental data difficult to interpret and compromising the statistical power of the study.
-
Inaccurate Pharmacodynamic Assessment: Insufficient drug concentration at the target site can lead to an underestimation of tepotinib's true efficacy.[10]
Q3: What is the mechanism of action of tepotinib and which signaling pathway should I be monitoring?
A: Tepotinib is a highly selective, ATP-competitive inhibitor of the MET (mesenchymal-epithelial transition) receptor tyrosine kinase.[7][11][12] It blocks MET phosphorylation, including variants with MET exon 14 skipping alterations, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation, survival, and invasion.[4][11][13] The primary pathway to monitor for target engagement is the HGF/MET signaling cascade, which includes key downstream effectors like PI3K/AKT and RAS/MAPK.[14][15][16]
Troubleshooting Guide
Q4: My tepotinib is precipitating out of the vehicle during preparation or after a short time. What can I do?
A: Precipitation is a common issue stemming from tepotinib's low solubility. Here are several troubleshooting steps:
-
Order of Addition is Crucial: When using a multi-component vehicle (e.g., DMSO, PEG300, Tween 80, saline), always dissolve the tepotinib powder completely in the primary organic solvent (like DMSO) first before adding co-solvents or aqueous components.[5] Adding aqueous solutions too early will cause immediate precipitation.
-
Use Mechanical Assistance: Employ sonication and/or gentle warming (e.g., 37-40°C water bath) to aid the initial dissolution in the organic solvent.[5][17] Be cautious not to overheat, which could degrade the compound.
-
Check Your Solvent Quality: Ensure your DMSO is anhydrous (low in water content). DMSO is hygroscopic and can absorb moisture from the air, which will reduce its effectiveness as a solvent for hydrophobic compounds.[18]
-
Consider a Suspension: If a clear solution is not achievable at your target concentration, creating a stable, homogenous suspension is a valid and widely used alternative.[5] Use of suspending agents like carboxymethylcellulose (CMC-Na) or complexing agents like cyclodextrins can be effective.
-
Evaluate Vehicle pH: this compound is freely soluble in acidic conditions.[6] While not always suitable for in vivo administration, slight acidification of the final vehicle (if tolerated by the animal model) could be explored in preliminary tests.
Q5: What are some established vehicle formulations for administering tepotinib or other poorly soluble kinase inhibitors in vivo?
A: Several vehicle formulations have been successfully used to deliver tepotinib and other poorly soluble drugs. The choice of vehicle depends on the desired route of administration (e.g., oral gavage, intraperitoneal injection), the target dose, and tolerability in the animal model.
Table 2: Example Formulations for In Vivo Administration of Tepotinib
| Formulation Composition | Final Concentration | Type | Source(s) | Notes |
|---|---|---|---|---|
| 10% DMSO + 90% Saline | 0.27 mg/mL | Solution | [5] | Suitable for lower doses where solubility can be maintained. |
| 0.5% CMC-Na in water | 2 mg/mL | Suspension | [5] | A common vehicle for oral administration of suspensions. |
| 5% DMSO + 95% (20% SBE-β-CD in Saline) | 2 mg/mL | Suspension | [5] | SBE-β-CD is a cyclodextrin used to improve solubility and form stable complexes. |
| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | Up to 2 mg/mL | Solution/Suspension |[5] | A common multi-component system (e.g., "DPTW") for enhancing solubility. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Tepotinib Suspension (2 mg/mL) for Oral Gavage
This protocol provides a general method for preparing a 10 mL batch of a 2 mg/mL tepotinib suspension using a standard vehicle.
Materials:
-
Tepotinib powder (20 mg)
-
DMSO (Anhydrous)
-
Tween® 80
-
PEG300
-
Sterile Saline or 0.5% CMC-Na solution
-
Sterile conical tubes (15 mL)
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh 20 mg of tepotinib and place it into a 15 mL conical tube.
-
Initial Dissolution: Add 0.5 mL (5% of total volume) of DMSO to the tube. Vortex thoroughly. Use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved. The solution should be clear at this stage.
-
Add Co-solvent: Add 3.0 mL (30% of total volume) of PEG300. Vortex until the solution is homogenous.
-
Add Surfactant: Add 0.5 mL (5% of total volume) of Tween® 80. Vortex thoroughly to mix.
-
Final Suspension: Slowly add 6.0 mL (60% of total volume) of sterile saline (or 0.5% CMC-Na) to the mixture while vortexing. Add the aqueous component dropwise to prevent shock precipitation. The final mixture will likely be a fine, homogenous suspension.
-
Final Mixing: Vortex the final suspension vigorously for 1-2 minutes before each use to ensure uniform distribution of the compound for accurate dosing.
Workflow for New Formulation Development
When establishing a new formulation for tepotinib, a systematic approach is recommended to find a vehicle that is stable, tolerable, and effective for your specific experimental needs.
References
- 1. Tepotinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tepotinib | EMD-1214063 | c-MET inhibitor | antitumor | TargetMol [targetmol.com]
- 6. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 7. medkoo.com [medkoo.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. selleckchem.com [selleckchem.com]
Technical Support Center: Tepotinib Treatment in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MET inhibitor, tepotinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tepotinib?
Tepotinib is a potent and highly selective, ATP-competitive, type Ib inhibitor of the MET receptor tyrosine kinase.[1] It inhibits both hepatocyte growth factor (HGF)-dependent and independent MET phosphorylation, thereby blocking downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][3][4] Tepotinib is particularly effective against MET alterations such as MET exon 14 skipping mutations and MET amplification.[2][5]
Q2: In which cancer cell lines is tepotinib expected to be most effective?
Tepotinib shows the highest efficacy in cancer cell lines with oncogenic activation of the MET pathway. This includes cell lines with:
-
MET amplification: Such as SNU-638 (gastric cancer) and EBC-1 (non-small cell lung cancer - NSCLC).
-
MET exon 14 skipping mutations: For instance, Hs746T (gastric cancer).
-
HGF-dependent MET activation: In cell lines like A549 (NSCLC), tepotinib effectively inhibits HGF-induced MET phosphorylation.
The sensitivity of various cell lines to tepotinib can be quantified by their half-maximal inhibitory concentration (IC50) values.
Data Presentation: Tepotinib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | Tepotinib IC50 (nM) | Reference |
| MKN-45 | Gastric Cancer | MET Amplification | < 1 | [6] |
| Hs746T | Gastric Cancer | MET Exon 14 Skipping | ~1.8 | [7] |
| EBC-1 | NSCLC | MET Amplification | 9 | [6] |
| A549 | NSCLC | HGF-dependent MET activation | 6 (HGF-induced) | [6] |
| WM451 | Melanoma | Not specified | ~10 ng/ml (~21 nM) | [8] |
Note: IC50 values can vary between studies depending on the assay conditions (e.g., incubation time, cell density, assay type).
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of cell viability with tepotinib treatment.
-
Possible Cause 1: Cell line authenticity and passage number.
-
Troubleshooting: Authenticate your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a limited passage range from the original stock.
-
-
Possible Cause 2: Suboptimal drug concentration or stability.
-
Troubleshooting: Prepare fresh stock solutions of tepotinib in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Issues with the cell viability assay.
-
Troubleshooting: Ensure that the chosen cell viability assay (e.g., MTT, MTS, resazurin) is appropriate for your cell line and that the cell seeding density is optimized to ensure logarithmic growth throughout the experiment. Refer to the detailed experimental protocols below.
-
-
Possible Cause 4: Development of drug resistance.
-
Troubleshooting: If you are culturing cells with tepotinib for an extended period, they may develop resistance. This can be confirmed by a rightward shift in the dose-response curve. Consider investigating mechanisms of resistance, such as activation of bypass signaling pathways.
-
Problem 2: Difficulty in detecting a decrease in MET phosphorylation by Western blot after tepotinib treatment.
-
Possible Cause 1: Inappropriate antibody selection.
-
Troubleshooting: Use a validated antibody specific for phosphorylated MET (p-MET) at the key tyrosine residues (e.g., Tyr1234/1235). Also, include an antibody for total MET as a loading control.
-
-
Possible Cause 2: Suboptimal lysis buffer or protein extraction procedure.
-
Troubleshooting: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Perform all protein extraction steps on ice or at 4°C.
-
-
Possible Cause 3: Timing of sample collection.
-
Troubleshooting: Inhibition of MET phosphorylation by tepotinib can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximum inhibition of p-MET.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Tepotinib Treatment: Prepare serial dilutions of tepotinib in culture medium. Remove the old medium from the wells and add 100 µL of the tepotinib dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for p-MET and Total MET
-
Cell Treatment and Lysis: Plate cells and treat with tepotinib at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MET and total MET overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-MET signal to the total MET signal.
Generation of Tepotinib-Resistant Cell Lines
-
Initial Exposure: Culture the parental cell line in the presence of a low concentration of tepotinib (e.g., the IC20).
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of tepotinib in a stepwise manner.
-
Clonal Selection: After several months of continuous culture, resistant clones will emerge. These can be isolated by limiting dilution or single-cell sorting.
-
Characterization: Confirm the resistance of the selected clones by determining their IC50 for tepotinib and comparing it to the parental cell line.
Signaling Pathways and Experimental Workflows
MET Signaling Pathway and Tepotinib Inhibition
Caption: Tepotinib inhibits MET receptor phosphorylation, blocking downstream signaling pathways.
Experimental Workflow for Investigating Tepotinib Resistance
Caption: Workflow for generating and characterizing tepotinib-resistant cell lines.
Bypass Signaling as a Mechanism of Tepotinib Resistance
Caption: Activation of other receptor tyrosine kinases can bypass MET inhibition by tepotinib.
References
- 1. Biophysical and structural characterization of the impacts of MET phosphorylation on tepotinib binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tepotinib for advanced non-small-cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tepotinib in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tepotinib suppresses proliferation, invasion, migration, and promotes apoptosis of melanoma cells via inhibiting MET and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Tepotinib Cell Cycle Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for analyzing the impact of tepotinib on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tepotinib? A1: Tepotinib is an orally bioavailable, potent, and highly selective inhibitor of the MET tyrosine kinase.[1][2][3] Aberrant MET signaling, often due to gene amplification or mutations like MET exon 14 skipping, can drive tumor cell proliferation, survival, and invasion.[2][4] Tepotinib binds to the MET kinase domain, inhibiting its phosphorylation and the activation of downstream signaling pathways such as RAS/ERK and PI3K/AKT, which are crucial for cell cycle progression.[4]
Q2: What is the expected effect of tepotinib on the cell cycle of MET-dependent cancer cells? A2: Treatment with tepotinib or its derivatives is expected to induce cell cycle arrest, primarily in the G1 phase.[5] This arrest is a direct consequence of inhibiting the pro-proliferative signals downstream of MET. By blocking pathways that lead to the expression of G1 cyclins and the activation of cyclin-dependent kinases (CDKs), tepotinib prevents cells from passing the G1/S checkpoint.
Q3: Which cell lines are appropriate for studying the effects of tepotinib on the cell cycle? A3: Ideal cell lines are those with documented MET alterations, such as MET amplification (e.g., MKN-45 gastric cancer cells) or MET exon 14 skipping mutations (e.g., NCI-H441 lung cancer cells).[1] Using cell lines without such alterations (e.g., SNU-16) can serve as a negative control to demonstrate the selectivity of the drug.[4]
Q4: What concentrations of tepotinib are typically effective in vitro? A4: The effective concentration of tepotinib is cell-line dependent. However, studies have shown that it can inhibit HGF-induced c-Met phosphorylation at IC50 values as low as 6 nM in A549 cells and reduce constitutive c-Met phosphorylation in EBC-1 cells with an IC50 of 9 nM.[1] Significant inhibition of cell migration has been observed at concentrations between 10 nM and 100 nM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues encountered during cell cycle analysis experiments involving tepotinib.
| Problem | Potential Cause | Recommended Solution |
| No observable G1 arrest after tepotinib treatment. | 1. Sub-optimal Drug Concentration: The concentration of tepotinib may be too low for the specific cell line. 2. Cell Line Insensitivity: The cell line may not have the specific MET alterations that confer sensitivity to tepotinib. 3. Incorrect Incubation Time: The treatment duration may be too short to induce a measurable cell cycle block. 4. High Cell Density: Contact inhibition in overly confluent cultures can mask drug-induced effects by causing cells to arrest in G0/G1 independently.[6] | 1. Perform a Dose-Response Assay: Determine the IC50 for your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®). Test a range of concentrations around the IC50 for cell cycle analysis. 2. Verify MET Status: Confirm that your cell line has MET amplification or a METex14 skipping mutation via Western blot, qPCR, or sequencing. 3. Optimize Incubation Time: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. 4. Maintain Sub-confluent Cultures: Ensure cells are in an exponential growth phase and plated at a density that avoids contact inhibition during the experiment.[6] |
| High Coefficient of Variation (CV) in Flow Cytometry G0/G1 peak. | 1. Improper Staining: Inconsistent staining with DNA dyes like Propidium Iodide (PI). 2. Cell Clumping (Aggregates): Aggregated cells can be misinterpreted as cells in G2/M or polyploid, skewing results.[6] 3. High Flow Rate: Running samples too quickly on the cytometer reduces measurement precision.[7][8] | 1. Optimize Staining: Ensure cells are fully resuspended in the PI/RNase staining buffer and incubate for an adequate time (at least 10-15 minutes).[7] 2. Prevent Aggregates: Filter cells through a 40-70 µm cell strainer before analysis. Use doublet discrimination gating during flow cytometry analysis. 3. Use a Low Flow Rate: Always run cell cycle samples at the lowest possible flow rate on the cytometer to ensure high resolution.[7][8] |
| Western blot shows no change in p-MET or p-AKT levels. | 1. Ineffective Lysis Buffer: The buffer may not be adequately preserving phosphorylation states. 2. Sub-optimal Antibody: The primary antibody may have low affinity or be non-specific. 3. Short Treatment Time: For signaling pathway analysis, effects can be rapid. A 24-hour treatment may be too late to observe peak inhibition of phosphorylation. | 1. Use Phosphatase Inhibitors: Always supplement your lysis buffer with a fresh cocktail of phosphatase and protease inhibitors. 2. Validate Antibodies: Use positive and negative controls to validate antibody performance. Titrate the antibody to find the optimal concentration. 3. Perform a Short Time-Course: Analyze protein phosphorylation at earlier time points (e.g., 1, 4, 8 hours) post-tepotinib treatment. |
| High background or non-specific staining in flow cytometry. | 1. Presence of Dead Cells: Dead cells can bind non-specifically to antibodies and dyes. 2. Insufficient Washing: Residual unbound dye or antibodies can increase background noise. | 1. Use a Viability Dye: Incorporate a viability dye (e.g., 7-AAD, DAPI, or a fixable viability stain) to gate out dead cells from the analysis.[8] 2. Perform Adequate Wash Steps: Ensure cell pellets are washed sufficiently after fixation and permeabilization steps. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for tepotinib from in vitro studies. These values should be used as a starting point for experimental design.
| Parameter | Cell Line | Value | Reference |
| IC50 (c-Met inhibition, cell-free) | N/A | 4 nM | [1] |
| IC50 (HGF-induced c-Met phosphorylation) | A549 | 6 nM | [1] |
| IC50 (Constitutive c-Met phosphorylation) | EBC-1 | 9 nM | [1] |
| IC50 (Cell Viability) | MKN-45 | < 1 nM | [1] |
| Effective Concentration (Inhibition of cell migration) | NCI-H441 | 10 nM - 100 nM | [1] |
| Effective Concentration (G1 Arrest Induction) | Hepatic Carcinoma 97H | 50 nM - 100 nM | [5] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess cell cycle distribution in response to tepotinib treatment using propidium iodide (PI) staining.
Materials:
-
MET-dependent cancer cell line (e.g., MKN-45)
-
Complete cell culture medium
-
Tepotinib (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
FACS tubes and a flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for exponential growth for 48-72 hours without reaching full confluency. Allow cells to attach overnight.
-
Tepotinib Treatment: Treat cells with the desired concentrations of tepotinib (e.g., 0, 10, 50, 100 nM). Include a DMSO-only vehicle control. Incubate for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the media and wash cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to FACS tubes.
-
Analyze on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram (FL2-A).
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol is for examining the expression and phosphorylation status of key proteins in the MET signaling pathway and cell cycle machinery.
Materials:
-
Treated cell samples (from a parallel plate to the flow cytometry experiment)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-Cyclin D1, anti-p-Rb, anti-Rb, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with RIPA buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-Actin or GAPDH to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Tepotinib inhibits c-MET phosphorylation, blocking downstream PI3K/AKT and RAS/ERK pathways to induce G1 arrest.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Best practices for long-term storage of tepotinib hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of tepotinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of the active pharmaceutical ingredient (API), it is recommended to store solid this compound in a dry, dark environment at -20°C for periods extending from months to years.[1][2] For short-term storage, such as days to weeks, 0-4°C is acceptable.[1] When stored properly, the compound is stable for over five years.[1]
Q2: How should the formulated product, TEPMETKO® tablets, be stored?
TEPMETKO® tablets should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F).[3] It is crucial to store the tablets in their original packaging to protect them from moisture.[4]
Q3: Is this compound sensitive to light?
Yes, it is recommended to store this compound in the dark, suggesting potential light sensitivity.[1] For confirmatory photostability testing, the ICH Q1B guideline provides a framework for exposing the substance to controlled light sources.[5]
Q4: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in DMSO but not in water.[1] Therefore, DMSO should be used for the preparation of stock solutions.
Q5: How should I store stock solutions of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of compound activity in an in vitro assay. | 1. Improper storage of solid compound. 2. Multiple freeze-thaw cycles of stock solution. 3. Degradation due to improper handling (e.g., exposure to light, incompatible solvents). | 1. Verify that the solid compound has been stored at -20°C in a dry, dark environment. 2. Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles. 3. Review handling procedures to ensure minimal exposure to light and use of appropriate solvents (DMSO). |
| Precipitate formation in stock solution. | 1. Supersaturation of the solution. 2. Use of an incorrect solvent. | 1. Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. 2. Confirm that DMSO was used as the solvent. This compound has poor aqueous solubility.[1] |
| Inconsistent experimental results. | 1. Inaccurate concentration of stock solution due to improper storage or handling. 2. Degradation of the compound. | 1. Re-evaluate the concentration of the stock solution using a validated analytical method such as HPLC. 2. Perform a stability assessment of the compound (see Experimental Protocols section). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Reference |
| Solid (API) | Dry, Dark | -20°C | Long-term (months to years) | [1][2] |
| Solid (API) | Dry, Dark | 0-4°C | Short-term (days to weeks) | [1] |
| Formulated Tablet (TEPMETKO®) | Original Packaging (protect from moisture) | 20-25°C (68-77°F) | Per expiration date | [3][4] |
| Stock Solution in DMSO | Aliquoted, Single-use | -20°C or -80°C | General Best Practice | N/A |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability via HPLC
-
Objective: To assess the stability of this compound under specific storage conditions.
-
Materials:
-
This compound sample (stored under test conditions)
-
Reference standard of this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
-
-
Procedure:
-
Prepare a standard curve using the reference standard of known concentrations.
-
Prepare the test sample of this compound at a concentration that falls within the standard curve range.
-
Set up the HPLC system with a C18 column and a mobile phase gradient appropriate for tepotinib analysis (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the standards and the test sample into the HPLC system.
-
Monitor the elution profile at an appropriate wavelength (e.g., 260 nm).
-
Compare the peak area of the test sample to the standard curve to determine its concentration. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Visualizations
References
Overcoming experimental variability in tepotinib efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability in tepotinib efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tepotinib?
Tepotinib is a potent and highly selective oral MET inhibitor.[1] The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, triggers downstream signaling pathways such as RAS/MAPK and PI3K/AKT, promoting tumor cell proliferation, survival, migration, and invasion. Tepotinib competitively binds to the ATP-binding site of the MET kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[1]
Q2: Which cell lines are most suitable for in vitro studies of tepotinib efficacy?
Cell lines with documented MET gene alterations, such as MET exon 14 skipping mutations (e.g., Hs746T) or MET amplification (e.g., EBC-1, MKN45), are highly sensitive to tepotinib. It is crucial to use cell lines with confirmed MET pathway activation to observe a significant inhibitory effect.
Q3: What are the common sources of variability in cell viability assays?
Sources of variability in cell viability assays (e.g., MTS, MTT) can include:
-
Cell seeding density: Inconsistent cell numbers per well can lead to significant variations in metabolic activity.
-
Drug concentration accuracy: Errors in serial dilutions can drastically alter the perceived IC50 value.
-
Incubation time: The duration of drug exposure should be optimized and kept consistent across experiments.
-
Reagent handling: Improper storage or handling of assay reagents can affect their performance.
-
Phenol red interference: The phenol red in cell culture media can interfere with the absorbance readings of colorimetric assays. It is advisable to use phenol red-free media during the assay.
Q4: How can I troubleshoot a weak or absent phospho-MET signal in my Western blot?
A weak or absent phospho-MET (p-MET) signal can be due to several factors:
-
Low basal p-MET levels: Some cell lines may require stimulation with HGF to induce detectable MET phosphorylation.
-
Phosphatase activity: Endogenous phosphatases can dephosphorylate proteins during sample preparation. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.
-
Antibody selection: Ensure you are using a validated antibody specific for the phosphorylated form of MET (e.g., Tyr1234/1235).
-
Blocking buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise. Use bovine serum albumin (BSA) instead.
-
Buffer composition: Use Tris-buffered saline with Tween 20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of phospho-specific antibodies.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Regularly perform cell line authentication (e.g., STR profiling). Ensure consistent passage numbers for experiments. |
| Inaccurate Drug Dilutions | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. |
| Variable Cell Seeding | Use an automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before plating. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill outer wells with sterile PBS. |
| Assay Interference | Test for any interference of tepotinib with the assay reagents at the highest concentrations used. |
High Background in Western Blots for p-MET
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% BSA in TBST. |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers for each experiment. Filter-sterilize buffers to remove any particulate matter. |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is pre-adsorbed against the species of your sample lysate. |
Data Presentation
In Vitro Efficacy of Tepotinib in NSCLC and Gastric Cancer Cell Lines
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) |
| EBC-1 | NSCLC | Amplification | 1.1 |
| Hs746T | Gastric | Exon 14 Skipping, Amplification | <10 |
| MKN45 | Gastric | Amplification | <1 |
| SNU620 | Gastric | Amplification | 10-50 |
| KATO III | Gastric | Amplification | 50-100 |
In Vivo Efficacy of Tepotinib in Xenograft Models
| Xenograft Model | Cancer Type | MET Alteration | Tepotinib Dose (mg/kg/day) | Tumor Growth Inhibition (TGI) |
| EBC-1 | NSCLC | Amplification | 15 | Complete Regression |
| Hs746T | Gastric | Exon 14 Skipping, Amplification | 6 | Regression |
| MKN45 | Gastric | Amplification | 10 | Significant Inhibition |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of tepotinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phospho-MET
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-MET (Tyr1234/1235) overnight at 4°C with gentle agitation. Also, probe a separate blot or strip and re-probe for total MET and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
NSCLC Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 EBC-1 cells (in a 1:1 mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The formula for tumor volume is (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer tepotinib orally once daily at the desired dose (e.g., 15 mg/kg). The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of p-MET and other biomarkers by Western blot or immunohistochemistry.
Visualizations
Caption: MET signaling pathway and the mechanism of action of tepotinib.
Caption: Experimental workflow for assessing tepotinib efficacy.
Caption: Troubleshooting decision tree for tepotinib efficacy studies.
References
Validation & Comparative
A Head-to-Head Analysis of Tepotinib and Capmatinib in METex14 Skipping Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two leading MET inhibitors, tepotinib and capmatinib, in non-small cell lung cancer (NSCLC) driven by MET exon 14 (METex14) skipping alterations. This analysis synthesizes preclinical and pivotal clinical trial data to offer a detailed perspective on their performance.
While direct head-to-head preclinical experimental data is limited, this guide compiles available individual preclinical findings and focuses on a thorough comparison of the extensive clinical data from the pivotal VISION and GEOMETRY mono-1 trials, alongside indirect comparative analyses and real-world evidence.
Preclinical Efficacy in METex14 Skipping Models
Both tepotinib and capmatinib are potent and selective MET inhibitors.[1] Preclinical studies have demonstrated their activity in MET-dependent cancer cell lines, including those with METex14 skipping mutations.[1]
It is important to note that direct comparisons of in vitro potencies can be challenging due to variations in assay formats and conditions across different studies.[1] However, both drugs have been shown to inhibit the MET receptor tyrosine kinase with high potency.
| Parameter | Tepotinib | Capmatinib | Citation |
| Mechanism of Action | ATP-competitive, selective MET inhibitor | ATP-competitive, selective MET inhibitor | [2] |
| In Vitro Potency (IC50) | < 2 nmol/L | < 2 nmol/L | [1] |
| Preclinical Activity | Demonstrated inhibition of MET-dependent cancer cell lines and in vivo tumor growth in xenograft models. Showed activity in orthotopic brain metastasis models. | Demonstrated inhibition of MET-dependent cancer cell lines and in vivo tumor growth in xenograft models. | [1][2] |
Clinical Efficacy in METex14 Skipping NSCLC
The clinical development of tepotinib and capmatinib has been centered around the Phase II VISION and GEOMETRY mono-1 trials, respectively. These studies have established the efficacy and safety of both agents in treatment-naïve and previously treated patients with METex14 skipping NSCLC.
Tepotinib: The VISION Study
The VISION trial was a prospective, multicenter, open-label, single-arm Phase II study that evaluated the efficacy and safety of tepotinib in patients with advanced or metastatic NSCLC with METex14 skipping alterations.
| Efficacy Endpoint | Treatment-Naïve Patients | Previously Treated Patients | Citation |
| Overall Response Rate (ORR) | 43% | 43% | [1] |
| Median Duration of Response (DoR) | 10.8 months | 11.1 months | [1] |
Capmatinib: The GEOMETRY mono-1 Study
The GEOMETRY mono-1 study was a prospective, multicenter, open-label, multi-cohort, single-arm Phase II study that assessed the efficacy and safety of capmatinib in patients with advanced NSCLC with METex14 skipping mutations.
| Efficacy Endpoint | Treatment-Naïve Patients | Previously Treated Patients | Citation |
| Overall Response Rate (ORR) | 68% | 41% | [1] |
| Median Duration of Response (DoR) | 12.6 months | 9.7 months | [1] |
Indirect and Real-World Comparisons
In the absence of a direct head-to-head clinical trial, a matching-adjusted indirect comparison (MAIC) and real-world evidence provide some insights into the comparative efficacy of tepotinib and capmatinib.
A MAIC suggested that tepotinib may be associated with prolonged progression-free survival (PFS) and overall survival (OS) compared to capmatinib, particularly in previously treated patients.[3] However, these findings should be interpreted with caution as MAICs cannot account for all potential confounding factors.[3]
A real-world retrospective analysis of 49 patients treated with either capmatinib or tepotinib demonstrated similar outcomes with both drugs and no significant differences in adverse events, suggesting they can be used equivalently in clinical practice.[4] The median PFS was 12.03 months for the capmatinib group and 8.94 months for the tepotinib group, a difference that was not statistically significant.[4]
Safety and Tolerability
The safety profiles of tepotinib and capmatinib are generally similar, with the most common treatment-related adverse event for both being peripheral edema.[1][4] Other shared adverse events include nausea, fatigue, and increases in creatinine.[1][4]
| Adverse Event | Tepotinib (VISION) | Capmatinib (GEOMETRY mono-1) | Citation |
| Most Common AE | Peripheral Edema | Peripheral Edema | [1] |
| Other Common AEs | Nausea, Fatigue, Increased Creatinine | Nausea, Vomiting, Increased Creatinine, Dyspnea, Fatigue, Decreased Appetite | [1] |
Experimental Protocols and Methodologies
Preclinical Evaluation of MET Inhibitors (General Methodology)
A generalized workflow for the preclinical assessment of MET inhibitors in METex14 skipping models is as follows:
-
Cell Line Screening: A panel of NSCLC cell lines harboring METex14 skipping mutations are used.
-
Biochemical Assays: The direct inhibitory effect of the compounds on MET kinase activity is measured to determine the half-maximal inhibitory concentration (IC50).
-
Cell-Based Assays: The effect of the inhibitors on cell viability, proliferation (e.g., using MTS or colony formation assays), and apoptosis (e.g., via caspase activation or Annexin V staining) is assessed.
-
Western Blot Analysis: Inhibition of MET phosphorylation and downstream signaling pathways (e.g., PI3K/AKT, MAPK) is confirmed by Western blotting.
-
In Vivo Xenograft Models: Human NSCLC cells with METex14 skipping are implanted into immunodeficient mice. Once tumors are established, mice are treated with the MET inhibitor or a vehicle control.
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatment.
-
Pharmacodynamic Analysis: Tumor tissues are collected at the end of the study to analyze the in vivo inhibition of MET signaling.
Clinical Trial Design: VISION and GEOMETRY mono-1
References
A Head-to-Head Comparison: Tepotinib vs. Crizotinib for MET-Amplified Cancers
For researchers and drug development professionals, the landscape of targeted therapies for MET-amplified cancers is continually evolving. This guide provides an objective comparison of two key MET tyrosine kinase inhibitors (TKIs), tepotinib and crizotinib, supported by experimental data to inform preclinical and clinical research.
Tepotinib, a highly selective MET inhibitor, has demonstrated promising clinical activity in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations and is also being evaluated in MET-amplified tumors.[1][2][3] Crizotinib, a multi-targeted TKI active against ALK, ROS1, and MET, was one of the first inhibitors to show efficacy in MET-driven malignancies, although its activity against MET amplification appears less pronounced than for its other targets.[1][4][5] This guide will delve into the comparative efficacy, mechanisms of action, and resistance profiles of these two agents.
Comparative Efficacy in MET-Amplified Cancers
The clinical efficacy of tepotinib and crizotinib in patients with MET-amplified NSCLC has been evaluated in several studies. A matching-adjusted indirect comparison (MAIC) suggested that tepotinib may be associated with prolonged progression-free survival (PFS) and overall survival (OS) compared to crizotinib.[6][7]
| Parameter | Tepotinib (VISION Cohort B) | Crizotinib (AcSé Trial) | Crizotinib (PROFILE 1001) |
| Patient Population | Advanced/metastatic NSCLC with high-level MET amplification detected by liquid biopsy | Advanced NSCLC with MET amplification | Advanced NSCLC with MET amplification |
| Objective Response Rate (ORR) | 41.7% (overall)[2], 71.4% (first-line)[2][8] | 32% | 27%[5] |
| Median Duration of Response (DOR) | 14.3 months[2] | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | 7.0 months (for MET amplification)[9] | Not Reported | 4.4 months[5] |
| Median Overall Survival (OS) | 10.0 months (for MET amplification)[9] | Not Reported | Not Reported |
Table 1: Summary of Clinical Efficacy Data for Tepotinib and Crizotinib in MET-Amplified NSCLC.
Preclinical data also supports the potent activity of tepotinib in MET-amplified models. In vitro, tepotinib has an IC50 of 3 nmol/L for c-Met kinase.[3] In vivo studies using xenograft models of MET-amplified NSCLC have shown that tepotinib can induce complete tumor regression.[2][10] In contrast, the IC50 of crizotinib for MET amplification is higher, at 0.58 µM, suggesting lower potency in this specific setting compared to its activity against ROS1 fusions.[5]
Mechanism of Action: Targeting the MET Signaling Pathway
Both tepotinib and crizotinib are ATP-competitive inhibitors that bind to the kinase domain of the MET receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The MET pathway plays a crucial role in cell proliferation, survival, and migration.
Mechanisms of Resistance
Acquired resistance is a significant challenge in targeted cancer therapy. For both tepotinib and crizotinib, resistance can emerge through on-target mechanisms (secondary mutations in the MET kinase domain) or off-target mechanisms (activation of bypass signaling pathways).
Tepotinib Resistance:
-
On-target: Acquired MET kinase domain mutations have been identified in patients at the time of progression on tepotinib.[2]
-
Off-target: Co-occurring alterations in the RAS-MAPK pathway can mediate both innate and acquired resistance to tepotinib.[11] Activation of other receptor tyrosine kinases, such as EGFR and AXL, has also been observed in tepotinib-resistant cells.[11]
Crizotinib Resistance:
-
On-target: Secondary mutations in the MET tyrosine kinase domain can interfere with crizotinib binding.
-
Off-target: A prominent mechanism of resistance to crizotinib is the amplification of wild-type KRAS.[12] Other bypass pathways, including the activation of EGFR and KIT, have also been implicated.[13] In some cases, multiple resistance mechanisms can develop simultaneously.[13]
Experimental Protocols
This section outlines the general methodologies for key experiments used to compare MET inhibitors like tepotinib and crizotinib.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drugs on the proliferation of MET-amplified cancer cell lines.
Methodology:
-
Cell Culture: MET-amplified cancer cell lines (e.g., EBC-1, MKN-45) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of tepotinib or crizotinib for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Western Blot Analysis
Objective: To assess the inhibition of MET phosphorylation and downstream signaling pathways.
Methodology:
-
Cell Lysis: MET-amplified cells are treated with tepotinib or crizotinib for a specified time, then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total MET, phosphorylated MET (p-MET), and key downstream signaling molecules (e.g., p-AKT, p-ERK).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of tepotinib and crizotinib in an animal model.
Methodology:
-
Cell Implantation: MET-amplified cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and treated with vehicle control, tepotinib, or crizotinib via oral gavage.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group.
Conclusion
Both tepotinib and crizotinib are effective inhibitors of the MET signaling pathway. However, current clinical and preclinical data suggest that tepotinib may have superior efficacy in the context of MET-amplified NSCLC. The higher potency of tepotinib, reflected in its lower IC50 and promising clinical trial results, makes it a compelling candidate for further investigation and development in this patient population. Understanding the distinct resistance mechanisms for each drug is crucial for designing rational combination therapies and sequencing strategies to improve patient outcomes.
References
- 1. drpress.org [drpress.org]
- 2. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Case Report: High-Level MET Amplification as a Resistance Mechanism of ROS1-Tyrosine Kinase Inhibitors in ROS1-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matching-Adjusted Indirect Comparison (MAIC) of Tepotinib with Other MET Inhibitors for the Treatment of Advanced NSCLC with MET Exon 14 Skipping Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. A phase II study of tepotinib in patients with advanced solid cancers harboring MET exon 14 skipping mutations or amplification (KCSG AL19-17) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Tepotinib and Savolitinib for MET-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for tepotinib and savolitinib, two selective MET tyrosine kinase inhibitors (TKIs). While direct head-to-head preclinical studies are limited, this document synthesizes the available data to offer an objective comparison of their performance, supported by experimental findings.
Introduction
Tepotinib and savolitinib are both potent and selective inhibitors of the MET receptor tyrosine kinase, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping mutations.[1][2] This guide summarizes their preclinical profiles to aid researchers in understanding their respective in vitro and in vivo activities.
Data Presentation
In Vitro Potency and Kinase Inhibition
The following table summarizes the in vitro potency of tepotinib and savolitinib from available preclinical studies.
| Parameter | Tepotinib | Savolitinib |
| MET Kinase Inhibition (IC50) | 1.7 nM and 1.8 nM (in two independent experiments)[3] | <5 nM[4] |
| Cellular MET Phosphorylation Inhibition (IC50) | 6 nM (A549 cells), 9 nM (EBC-1 cells)[5] | 12.5 nM (free drug, Hs746t xenograft model)[6] |
| Cell Viability Inhibition (IC50) | <1 nM (MKN-45 cells)[5] | Not explicitly stated in the provided results. |
In Vivo Efficacy in Xenograft Models
The antitumor activity of tepotinib and savolitinib has been demonstrated in various preclinical xenograft models.
| Xenograft Model | Drug | Dosing | Outcome |
| Hs746T Gastric Carcinoma (MET amplified) | Tepotinib | 15 mg/kg, daily | Complete regression.[5] |
| Hs746t Gastric Carcinoma (MET amplified) | Savolitinib | Not explicitly stated in the provided results. | Data from a pharmacokinetic/pharmacodynamic model showed a concentration for half-maximal tumor reduction of 3.7 nM (free drug).[6] |
| METex14 NSCLC Patient-Derived Xenograft (PDX) | Savolitinib | 2.5 mg/kg, daily | Significant tumor growth inhibition (46%).[7] |
| KP-4 Pancreatic Cancer | Tepotinib | Not explicitly stated in the provided results. | Tumor regression corresponded to >95% target inhibition.[8] |
| EBC-1 and MKN-45 NSCLC and Gastric Cancer | Savolitinib | Various doses and schedules | Dose- and frequency-dependent anti-tumor activity. More frequent, lower dosing was more effective.[9] |
Experimental Protocols
In Vitro MET Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) for direct enzyme inhibition is a biochemical flash-plate assay.[3]
-
Reagents : Recombinant human MET kinase domain, [γ33P]-labeled ATP, and a biotinylated peptide substrate are used.[3]
-
Procedure : The kinase reaction is initiated by adding ATP. The amount of incorporated radioactivity into the peptide substrate is measured using a scintillation counter.
-
Analysis : IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
Cellular Phosphorylation Assay
This assay measures the ability of the inhibitor to block MET phosphorylation within a cellular context.
-
Cell Culture : Cancer cell lines with MET alterations (e.g., A549, EBC-1) are cultured.[5]
-
Treatment : Cells are treated with varying concentrations of the MET inhibitor.
-
Lysis and Analysis : Cells are lysed, and protein extracts are analyzed by Western blotting using antibodies specific for phosphorylated MET (p-MET) and total MET.
-
Quantification : Band intensities are quantified to determine the concentration-dependent inhibition of MET phosphorylation.
Cell Viability Assay
To assess the cytotoxic or cytostatic effects of the inhibitors, a cell viability assay is performed.
-
Cell Seeding : Cancer cells are seeded in 96-well plates.
-
Drug Incubation : Cells are incubated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Viability Measurement : Cell viability is measured using a colorimetric assay such as MTT or Cell Counting Kit-8 (CCK-8).
-
Data Analysis : IC50 values for cell viability are determined from the dose-response curves.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Models : Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation : Human cancer cells or patient-derived tumor fragments are implanted subcutaneously.[7][10]
-
Treatment Administration : Once tumors reach a palpable size, animals are randomized into treatment and vehicle control groups. The drug is administered orally at specified doses and schedules.[5][7]
-
Tumor Measurement : Tumor volume is measured regularly using calipers.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated.
Mandatory Visualization
Caption: MET Signaling Pathway and Inhibition by Tepotinib/Savolitinib.
Caption: General Experimental Workflow for In Vivo Xenograft Studies.
Conclusion
Based on the available preclinical data, both tepotinib and savolitinib are potent and selective MET inhibitors with significant anti-tumor activity in MET-driven cancer models. Tepotinib has demonstrated low nanomolar IC50 values in both biochemical and cellular assays and has shown efficacy, including complete tumor regression, in xenograft models.[3][5] Savolitinib also exhibits potent MET kinase inhibition and has shown dose-dependent anti-tumor effects in preclinical models.[4][9] A key differentiator suggested by one study is the potential for lysosomal retention with tepotinib, which may contribute to prolonged target engagement.
It is important to note that the lack of direct head-to-head comparative studies necessitates careful interpretation of these findings. The variations in experimental conditions across different studies can influence the outcomes. This guide provides a summary of the currently available data to inform further research and development in the field of MET-targeted therapies.
References
- 1. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tepotinib for advanced non-small-cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Savolitinib - NCI [dctd.cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical pharmacokinetics, disposition, and translational pharmacokinetic/pharmacodynamic modeling of savolitinib, a novel selective cMet inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Translational pharmacokinetic-pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pharmacokinetic-pharmacodynamic model for the MET tyrosine kinase inhibitor, savolitinib, to explore target inhibition requirements for anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Integrative genomic analysis of drug resistance in MET exon 14 skipping lung cancer using patient-derived xenograft models [frontiersin.org]
Validating Biomarkers for Predicting Tepotinib Sensitivity in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers used to predict tumor sensitivity to tepotinib, a potent and highly selective MET inhibitor. Alterations in the MET signaling pathway are critical drivers in various cancers, and identifying patients who will benefit most from targeted therapies like tepotinib is paramount. This document summarizes quantitative data from clinical studies, details experimental protocols for biomarker detection, and provides visual representations of key biological pathways and workflows to aid in the validation and selection of the most appropriate predictive biomarkers.
Comparative Efficacy of Tepotinib Across Key Biomarkers
The predictive value of three primary biomarkers—MET exon 14 (METex14) skipping mutations, MET gene amplification, and MET protein overexpression—has been evaluated in several clinical studies. The following table summarizes the key efficacy endpoints for tepotinib in patient populations defined by these biomarkers.
| Biomarker | Study/Analysis | Patient Population | Treatment | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Disease Control Rate (DCR) |
| MET exon 14 Skipping | VISION (Cohort A)[1][2] | Advanced/Metastatic NSCLC | Tepotinib Monotherapy | 46% | 11.1 months | 66% |
| High-Level MET Amplification | VISION (Cohort B)[3] | Advanced NSCLC | Tepotinib Monotherapy | 41.7% | 14.3 months | 45.8% |
| MET Amplification (subgroup) | Meta-analysis of MET inhibitors[4] | NSCLC | MET Inhibitors | 24.5% | Not Reported | Not Reported |
| MET Protein Overexpression (IHC 3+) | INSIGHT[5] | EGFR-mutant NSCLC with acquired resistance | Tepotinib + Gefitinib | 68.4% | Not Reported | Not Reported |
| MET Protein Overexpression | Meta-analysis of MET inhibitors[4] | NSCLC | MET Inhibitors | 21.8% | Not Reported | Not Reported |
Note: The data for MET protein overexpression with tepotinib is from a combination study with an EGFR inhibitor in a resistant population, which should be considered when interpreting the results. The meta-analysis data represents pooled results for various MET inhibitors and not exclusively tepotinib.
MET Signaling Pathway and Tepotinib's Mechanism of Action
The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, migration, and invasion.[6] Dysregulation of the MET pathway can occur through various mechanisms, including MET exon 14 skipping mutations, which lead to a truncated and more stable MET protein, and MET gene amplification, resulting in an increased number of MET receptors on the cell surface. Tepotinib is a highly selective MET inhibitor that binds to the ATP-binding pocket of the MET kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[6]
References
- 1. MET targeted therapy in non-small cell lung cancer patients with MET exon 14-skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary efficacy and biomarker analyses from the VISION study of tepotinib in patients (pts) with non-small cell lung cancer (NSCLC) with <em>MET</em>ex14 skipping. - ASCO [asco.org]
- 3. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET-targeted therapies for the treatment of non-small-cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Validating Tepotinib's Impact on Downstream PI3K/AKT Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tepotinib and other c-Met inhibitors in their ability to modulate the PI3K/AKT signaling pathway, a critical cascade in cancer cell proliferation and survival. Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear and objective analysis for research and drug development professionals.
Comparative Analysis of c-Met Inhibitors on Downstream Signaling
Tepotinib, a highly selective c-Met inhibitor, has been shown to effectively suppress the PI3K/AKT signaling pathway by inhibiting the phosphorylation of c-Met. This action prevents the subsequent activation of downstream effectors like PI3K and AKT.[1][2] To contextualize the performance of tepotinib, this guide compares its activity with other notable c-Met inhibitors, capmatinib and crizotinib.
The following table summarizes the inhibitory concentrations (IC50) of these compounds against phosphorylated c-Met (p-Met), a direct measure of their target engagement and upstream inhibition of the PI3K/AKT pathway.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition |
| Tepotinib | p-Met | 9.2 nM | EBC-1 (Non-Small Cell Lung Cancer)[3] |
| Capmatinib | p-Met | ~1-4 nM | Cellular assays[4] |
| Crizotinib | TFG-MET fusion | 20.01 nM | Ba/F3 cells[5] |
Note: Direct comparative IC50 values for p-AKT are not consistently reported across studies for all three inhibitors. However, the inhibition of p-Met is a primary determinant of the downstream suppression of the PI3K/AKT pathway.
Visualizing the Mechanism of Action
To illustrate the biological context of tepotinib's activity, the following diagrams depict the c-Met/PI3K/AKT signaling pathway and a standard experimental workflow for validating a kinase inhibitor's effect on this pathway.
Caption: The c-Met/PI3K/AKT signaling cascade and the inhibitory action of tepotinib.
Caption: A typical experimental workflow for validating the effect of a kinase inhibitor.
Experimental Protocols
The following is a generalized protocol for performing Western blot analysis to determine the phosphorylation status of AKT (p-AKT) following treatment with a kinase inhibitor.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the kinase inhibitor (e.g., tepotinib) at various concentrations and for desired time points. Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.
-
Wash the membrane again extensively with TBST.
6. Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT or housekeeping protein signal to determine the relative change in phosphorylation.
This guide provides a foundational understanding of how to validate and compare the effects of tepotinib and other c-Met inhibitors on the PI3K/AKT signaling pathway. The provided data and protocols can be adapted to specific research needs, aiding in the continued development of targeted cancer therapies.
References
- 1. Tepotinib suppresses proliferation, invasion, migration, and promotes apoptosis of melanoma cells via inhibiting MET and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Dramatic response to crizotinib through MET phosphorylation inhibition in rare TFG-MET fusion advanced squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Liquid Biopsy vs. Tissue Biopsy for Detecting MET Alterations in the Context of Tepotinib Therapy
For researchers, scientists, and drug development professionals, understanding the nuances of biomarker detection is paramount for advancing precision oncology. This guide provides a detailed comparison of liquid and tissue biopsies for the detection of MET alterations, specifically focusing on their application in identifying patients eligible for treatment with the MET inhibitor, tepotinib.
The advent of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). Tepotinib, a highly selective MET inhibitor, has demonstrated significant clinical activity in patients with NSCLC harboring MET exon 14 (METex14) skipping alterations[1][2]. Accurate and timely identification of these alterations is therefore critical for patient selection. This guide delves into the performance, methodologies, and clinical considerations of both liquid and tissue biopsies in this context, supported by data from the pivotal Phase II VISION trial[3][4][5][6].
Data Presentation: A Head-to-Head Comparison
The VISION trial provides a unique opportunity to compare the clinical outcomes of patients identified with METex14 skipping through either liquid biopsy (LBx) or tissue biopsy (TBx). The following tables summarize the key efficacy data for tepotinib in these patient populations.
Table 1: Objective Response Rate (ORR) and Disease Control Rate (DCR)
| Metric | Liquid Biopsy (LBx) Cohort | Tissue Biopsy (TBx) Cohort | Combined Cohort |
| ORR (Independent Review Committee) | 48.5%[1][7][8] | 50.0%[1][7][8] | 46.5%[1][2] |
| ORR (Investigator Assessed) | 56.1%[1] | 61.7%[1] | 55.6%[1] |
| DCR (Independent Review Committee) | 65.2%[7] | 69.7%[7] | 65.7%[1] |
Table 2: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS)
| Metric | Liquid Biopsy (LBx) Cohort | Tissue Biopsy (TBx) Cohort | Combined Cohort |
| Median DOR (Independent Review Committee) | 9.9 months[7] | 14.0 months[7] | 11.1 months[1][2] |
| Median PFS (Independent Review Committee) | 8.5 months[1] | 11.0 months[1] | 8.5 months[1] |
| Median OS | 15.8 months[1] | 22.3 months[1] | 17.1 months[1] |
Experimental Protocols
The accurate detection of METex14 skipping in the VISION trial was performed using validated and specific assays for both liquid and tissue samples.
Liquid Biopsy Protocol (Circulating Tumor DNA)
-
Sample Collection: Peripheral whole blood (typically 10 mL) is collected from the patient in specialized blood collection tubes (e.g., Streck Cell-Free DNA BCT®) that stabilize the cell-free DNA (cfDNA).
-
Plasma Isolation: The blood sample is centrifuged to separate the plasma, which contains the cfDNA, from the blood cells.
-
cfDNA Extraction: The circulating cell-free DNA, which includes circulating tumor DNA (ctDNA), is extracted and purified from the plasma.
-
Library Preparation and Sequencing: The extracted cfDNA undergoes library preparation for next-generation sequencing (NGS). In the VISION trial, the primary assays used were:
-
Guardant360® Assay: A targeted NGS panel that analyzes 73-74 genes for single nucleotide variants (SNVs), insertions/deletions (indels), copy number amplifications (CNAs), and fusions[7][9][10][11]. The assay utilizes digital sequencing technology for high sensitivity and specificity in detecting low-frequency mutations in ctDNA[7].
-
ArcherMET Assay: This assay uses anchored multiplex PCR technology to detect METex14 skipping alterations from cfDNA[3][12][13][14].
-
-
Data Analysis: The sequencing data is analyzed by bioinformatics pipelines to identify METex14 skipping alterations.
Tissue Biopsy Protocol
-
Sample Acquisition: A tumor tissue sample is obtained through surgical resection, core needle biopsy, or fine-needle aspiration[15]. The tissue is typically formalin-fixed and paraffin-embedded (FFPE) to preserve its morphology and molecular integrity.
-
Pathological Review: A pathologist examines the tissue to confirm the presence of tumor cells and assess the tumor content.
-
Nucleic Acid Extraction: DNA and/or RNA are extracted from the FFPE tissue sections.
-
Molecular Analysis: The extracted nucleic acids are then analyzed for METex14 skipping. The VISION trial utilized the following methods:
-
Oncomine™ Focus Assay: A targeted NGS panel that analyzes 52 genes for SNVs, indels, CNVs, and gene fusions from both DNA and RNA in a single workflow[1][3][16].
-
ArcherMET Assay: As with the liquid biopsy, this assay can also be used on RNA extracted from tissue samples to detect METex14 skipping[3][12][13][14].
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): In some cases, particularly in Japan, local RT-PCR tests were used to detect the specific RNA transcripts resulting from METex14 skipping[3].
-
-
Data Interpretation: The results of the molecular analysis are interpreted to determine the presence or absence of METex14 skipping.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Biopsy: Revolutionizing Cancer Diagnoses and Treatments | BioChain Institute Inc. [biochain.com]
- 4. researchgate.net [researchgate.net]
- 5. Next-Generation Sequencing Oncomine Focus Assay for Oncology Research | The Scientist [the-scientist.com]
- 6. Intelligent NGS Assay Design: Oncomine™ Focus Assay for NGS clinical research in oncology [labroots.com]
- 7. therapyselect.de [therapyselect.de]
- 8. Biopsy: Types of biopsy procedures used to diagnose cancer - Mayo Clinic [mayoclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. guardantcomplete.com [guardantcomplete.com]
- 11. Guardant360 CDx | Codex Genetics [codexgenetics.com]
- 12. haigan.gr.jp [haigan.gr.jp]
- 13. ArcherDX Receives Approval for Archer®MET Companion Diagnostic for TEPMETKO® (Tepotinib) in Advanced Non-Small Cell Lung Cancer in Japan [prnewswire.com]
- 14. medicalbuyer.co.in [medicalbuyer.co.in]
- 15. lungevity.org [lungevity.org]
- 16. Oncomine Focus Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Benchmarking Tepotinib's Potency: A Comparative Guide for Kinase Inhibitor Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tepotinib, a highly selective MET tyrosine kinase inhibitor, against a panel of other kinase inhibitors. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in evaluating the potency and selectivity of tepotinib for applications in cancer research and drug development.
Tepotinib is a potent and highly selective inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase.[1] Aberrant MET signaling, driven by mechanisms such as MET exon 14 (METex14) skipping mutations, gene amplification, or protein overexpression, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3] Tepotinib is designed to specifically target and inhibit this pathway, thereby blocking downstream signaling and inhibiting tumor cell proliferation and survival.[3]
Potency and Selectivity Profile
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency.
Biochemical Potency against MET Kinase
This table summarizes the biochemical IC50 values of tepotinib and other MET-targeting inhibitors against the isolated MET kinase enzyme.
| Inhibitor | Type | MET Kinase IC50 (nM) |
| Tepotinib | Selective MET (Type Ib) | 1.7 - 1.8[1] |
| Capmatinib | Selective MET (Type Ib) | Data not consistently reported in direct comparison |
| Crizotinib | Multi-kinase (ALK, ROS1, MET) | Data varies across studies |
| Cabozantinib | Multi-kinase (VEGFR2, MET, etc.) | 5.4[4] |
| Foretinib | Multi-kinase (MET, VEGFR, etc.) | Data not consistently reported in direct comparison |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Cellular Potency in MET-Altered Cancer Cell Lines
This table presents the cellular IC50 values, reflecting the inhibitor's activity within a biological context in various cancer cell lines characterized by MET alterations.
| Inhibitor | EBC-1 (MET amplified) IC50 (nM) | Hs746T (MET amplified) IC50 (nM) | H1993 (MET amplified) IC50 (nM) |
| Tepotinib | ~5 | ~10 | ~20 |
| Crizotinib | ~10 | ~20 | ~25 |
| Cabozantinib | ~8 | ~15 | >1000 (Resistant) |
| Savolitinib | ~2 | ~5 | ~10 |
Data adapted from a study evaluating MET inhibitors in MET-amplified cell lines.[5]
Tepotinib demonstrates high selectivity for the MET kinase. In a broad kinase panel screening of over 400 kinases, tepotinib showed minimal off-target activity, with only a few kinases being inhibited by more than 50% at a high concentration (10 µmol/L).[6] This high selectivity is a key differentiator from multi-kinase inhibitors, potentially leading to a more favorable safety profile by reducing off-target effects.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine kinase inhibitor potency.
Protocol 1: Biochemical MET Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
1. Objective: To determine the IC50 value of an inhibitor against purified MET kinase.
2. Materials:
- Recombinant human MET kinase domain
- Poly (Glu, Tyr) 4:1 peptide substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- Test inhibitors (e.g., Tepotinib) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- 384-well white assay plates
3. Procedure:
- Prepare Reagents: Prepare a master mix containing the MET kinase and the peptide substrate in Kinase Assay Buffer.
- Compound Plating: Add 1 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction Initiation: Add 2 µL of the enzyme/substrate master mix to each well. Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
- ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal.[7][8]
- Signal Detection: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.[8]
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular MET Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block MET autophosphorylation in a cellular context.
1. Objective: To assess the inhibition of HGF-induced MET phosphorylation in cells treated with a kinase inhibitor.
2. Materials:
- MET-dependent cancer cell line (e.g., EBC-1, Hs746T)
- Cell culture medium and serum
- Hepatocyte Growth Factor (HGF)
- Test inhibitors (e.g., Tepotinib)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-MET (p-MET), anti-total-MET (t-MET), and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibody
- SDS-PAGE gels and Western blot equipment
- Chemiluminescent substrate (ECL)
3. Procedure:
- Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 18-24 hours to reduce basal signaling.
- Inhibitor Pre-treatment: Pre-treat the serum-starved cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
- HGF Stimulation: Stimulate the cells with HGF (e.g., 100 ng/mL) for 10-15 minutes to induce MET phosphorylation. A non-stimulated control should be included.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using supplemented Lysis Buffer.[9]
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[9]
- Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against p-MET overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Signal Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis: Strip the membrane and re-probe for t-MET and the loading control to ensure equal protein loading. Quantify the band intensities and normalize the p-MET signal to the t-MET signal. Plot the normalized p-MET levels against the inhibitor concentration to determine the cellular IC50.
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental designs is critical for interpreting potency data.
Caption: HGF/c-MET signaling pathway and the inhibitory action of tepotinib.
Caption: A generalized workflow for a biochemical kinase inhibitor assay.
References
- 1. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective MET Inhibitor Tepotinib in Patients With Advanced NSCLC and MET Exon 14–Skipping Mutation - The ASCO Post [ascopost.com]
- 3. drpress.org [drpress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of Tepotinib Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of Tepotinib Hydrochloride, a potent tyrosine kinase inhibitor used in targeted cancer therapy, is critical to ensure personnel safety and environmental protection. All waste materials contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with all applicable federal, state, and local regulations.
I. Immediate Safety and Handling Protocols
Personnel handling this compound in any form (powder, solutions, or contaminated materials) must adhere to strict safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound and its associated waste.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated gloves (e.g., nitrile) | Prevents skin contact and absorption.[1][2] |
| Gown | Disposable, impermeable, long-sleeved gown | Protects skin and clothing from contamination.[1][2] |
| Eye Protection | Safety goggles or a face shield | Prevents eye contact with powder or splashes.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form to prevent inhalation.[5] |
Engineering Controls: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize airborne particles.[5] An eyewash station and safety shower must be readily accessible.[3]
II. Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must follow a clearly defined and compliant workflow.
-
Segregation at the Point of Generation:
-
Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[6]
-
This includes, but is not limited to:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (gloves, gowns, etc.).[2]
-
Spill cleanup materials.
-
-
-
Waste Containerization:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant "chemo sharps" container with a purple lid.[7][8]
-
Solid Waste: Non-sharp, contaminated solid waste (e.g., gloves, gowns, bench paper) should be placed in a designated, leak-proof, sealable bag, often yellow with a cytotoxic waste label.[7][8] This bag should then be placed into a rigid, labeled cytotoxic waste container.[7]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[9][10] They should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Cytotoxic Waste," "Hazardous Waste," or as required by institutional policy and local regulations.[7]
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection.
-
-
Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.[4][9]
-
The primary method of disposal for cytotoxic pharmaceutical waste is high-temperature incineration at a permitted facility.[7][9][11]
-
Ensure all required documentation, such as hazardous waste manifests, is completed and maintained in accordance with EPA and local regulations.[7]
-
III. Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, don the full PPE as described in the table above.
-
Contain the Spill:
-
Powder: Gently cover the spill with absorbent pads or granules to prevent it from becoming airborne. Do not dry sweep.
-
Liquid: Absorb the spill with absorbent pads, starting from the outside and working inward.
-
-
Clean the Area: Once the bulk of the spill is absorbed, decontaminate the area with an appropriate cleaning solution (e.g., soap and water, followed by a disinfectant), as recommended by your institution's safety office.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[1]
-
Report the Incident: Document and report the spill to your institution's Environmental Health and Safety department.
IV. Regulatory Framework
The disposal of this compound is governed by several regulatory bodies, including:
-
Environmental Protection Agency (EPA): Regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9][11]
-
Occupational Safety and Health Administration (OSHA): Sets standards for worker safety when handling hazardous chemicals.
-
State and Local Environmental Agencies: May have additional, more stringent regulations.
It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[12]
.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. tribioscience.com [tribioscience.com]
- 6. usbioclean.com [usbioclean.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. sandiegocounty.gov [sandiegocounty.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
